1-Benzyl-3-(chloromethyl)piperidin-4-ol
Description
BenchChem offers high-quality 1-Benzyl-3-(chloromethyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-(chloromethyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-benzyl-3-(chloromethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H18ClNO/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
QZSJQNJCCUGZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)CCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
1-Benzyl-3-(chloromethyl)piperidin-4-ol chemical properties
An In-Depth Technical Guide to 1-Benzyl-3-(chloromethyl)piperidin-4-ol: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
Section 1: Introduction & Molecular Overview
1-Benzyl-3-(chloromethyl)piperidin-4-ol is a functionalized heterocyclic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] This guide provides a comprehensive technical overview of 1-Benzyl-3-(chloromethyl)piperidin-4-ol, detailing its structural attributes, predicted physicochemical properties, a plausible synthetic route, its chemical reactivity, and its potential as a versatile intermediate for the development of novel therapeutics.
The molecule's utility is derived from the strategic placement of four key functional groups on the piperidine ring, each offering distinct opportunities for synthetic modification:
-
Piperidine Core : A six-membered nitrogen-containing heterocycle that serves as a common and effective backbone in medicinal chemistry.[2]
-
N-Benzyl Group : This group protects the piperidine nitrogen, preventing unwanted side reactions, and influences the molecule's lipophilicity.[1] It can be readily removed via hydrogenolysis, allowing for subsequent functionalization of the secondary amine.[2]
-
C4-Hydroxyl Group : The alcohol at the C4 position provides a reactive site for oxidation, esterification, or etherification, enabling the introduction of diverse functionalities to modulate biological activity.[2][3]
-
C3-Chloromethyl Group : As the most reactive site, the chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the facile attachment of a wide array of moieties, making the compound a valuable synthon for building molecular libraries.[4]
Section 2: Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Description | Reference |
| IUPAC Name | 1-benzyl-3-(chloromethyl)piperidin-4-ol | - |
| Molecular Formula | C₁₃H₁₈ClNO | [8] |
| Molecular Weight | 239.74 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Predicted to be an off-white to yellow solid or a viscous oil | [6][7] |
| Boiling Point | >275 °C (Predicted, based on similar structures) | [6] |
| Solubility | Predicted to be soluble in chloroform, methanol, and other organic solvents | [7] |
| pKa | ~14.9 (Predicted for the hydroxyl group) | [7] |
Predicted Spectroscopic Profile
The structural characterization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol would rely on standard spectroscopic techniques.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. Aromatic protons from the benzyl group would appear as a multiplet in the δ 7.2-7.4 ppm range.[9] The benzylic protons (-CH₂-Ph) would likely be a singlet around δ 3.5 ppm. The chloromethyl protons (-CH₂Cl) are expected in the δ 3.6-3.8 ppm region. The proton on the carbon bearing the hydroxyl group (H-4) would appear as a multiplet around δ 3.5-4.0 ppm. The remaining piperidine ring protons would produce a complex series of multiplets in the δ 1.5-3.0 ppm range.[10]
-
¹³C NMR : The carbon spectrum would show aromatic signals between δ 127-138 ppm. The benzylic carbon is expected around δ 63 ppm. The carbon of the chloromethyl group would likely be found around δ 45-50 ppm. The carbon attached to the hydroxyl group (C-4) would be in the δ 65-70 ppm range, with other piperidine ring carbons appearing between δ 30-60 ppm.[9][11]
-
IR Spectroscopy : Key vibrational frequencies would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches for aromatic and aliphatic groups (2800-3100 cm⁻¹), and a C-Cl stretch around 600-800 cm⁻¹.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 239.7.
Section 3: Synthesis and Purification
A robust synthetic strategy for 1-Benzyl-3-(chloromethyl)piperidin-4-ol can be designed starting from the commercially available N-benzyl-4-piperidone.[12][13] The proposed pathway involves a directed functionalization at the C3 position, followed by reduction and chlorination.
Caption: Proposed synthetic workflow for 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-one
-
To a solution of diisopropylamine in dry tetrahydrofuran (THF) cooled to -78 °C under an inert argon atmosphere, add n-butyllithium dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Add a solution of N-benzyl-4-piperidone in dry THF to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.
-
Add dry paraformaldehyde to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield 1-benzyl-3-(hydroxymethyl)piperidin-4-one.
Step 2: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol[14]
-
Dissolve the product from Step 1 in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Carefully add water to quench the excess NaBH₄, followed by concentration under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 1-benzyl-3-(hydroxymethyl)piperidin-4-ol.
Step 3: Synthesis of 1-Benzyl-3-(chloromethyl)piperidin-4-ol
-
Dissolve the diol from Step 2 in dichloromethane (DCM) containing a catalytic amount of pyridine at 0 °C.
-
Add thionyl chloride (SOCl₂) dropwise. The primary alcohol is expected to react preferentially over the secondary alcohol.
-
Stir the reaction at room temperature for 24 hours.[10]
-
Neutralize the mixture with a 10% potassium carbonate solution.[10]
-
Extract the organic compound with DCM, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[9]
-
Purify by column chromatography to yield the final product, 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Benzyl-3-(chloromethyl)piperidin-4-ol lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
Caption: Key reaction pathways for 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
-
Reactivity at the Chloromethyl Group : This is the primary site for synthetic elaboration. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides). This functionality serves as a linchpin for attaching pharmacophores or linkers in a drug discovery context.[4]
-
Reactivity at the Hydroxyl Group : The secondary alcohol at C4 can be oxidized to the corresponding ketone (1-benzyl-3-(chloromethyl)piperidin-4-one) using reagents like pyridinium chlorochromate (PCC). Alternatively, it can undergo esterification or etherification to introduce new functionalities.[2]
-
Reactivity at the Piperidine Nitrogen : The N-benzyl group serves as a stable protecting group but can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C).[15] This unmasks the secondary amine, which can then be acylated, alkylated, or used in reductive amination to further diversify the molecular scaffold.[2]
Section 5: Applications in Drug Discovery and Medicinal Chemistry
While this specific molecule is not cited as a final drug product, its structure makes it an exceptionally valuable building block for creating libraries of novel compounds for high-throughput screening.
-
Versatile Intermediate : The compound is a key intermediate for synthesizing a wide range of CNS-active agents, analgesics, and other experimental therapeutics where the piperidine scaffold is desired.[1][12]
-
Scaffold for Library Synthesis : The orthogonal reactivity of the chloromethyl, hydroxyl, and protected amine groups allows for a "build-and-diversify" approach. A core structure can be built via the chloromethyl group, followed by modifications at the C4 and N1 positions to rapidly generate a library of analogs.
-
Improved Drug Design : The benzyl and chloromethyl substitutions provide handles to tune pharmacological properties. Modifications at these sites can enhance lipid solubility for better membrane permeability or introduce specific interactions for improved receptor binding and selectivity.[1] For instance, replacing the chlorine with a larger, more complex group could probe deeper into a receptor's binding pocket.
Section 6: Safety, Handling, and Storage
As a novel chemical entity, specific toxicology data for 1-Benzyl-3-(chloromethyl)piperidin-4-ol is unavailable. Therefore, it must be handled with care, assuming it possesses hazards similar to its structural analogs.[16][17]
-
Health Hazards : Assumed to cause skin and eye irritation.[18] May be harmful if swallowed or inhaled.[17]
-
Personal Protective Equipment (PPE) : Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[16][19] All manipulations should be performed in a well-ventilated fume hood.[19]
-
First Aid :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[16]
Section 7: References
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFotxU-rxAX7V00YFe87M0wicj_mlTngv3V0fiY41NSg32OhnuDRv8gp9Lw2ZIBJTl_3mRODoxtAXhPeAHXyWAdBCuy0mTuYN2NLw9UXDVfJb8km-dwr8V6BHUPW-Ed9rAHNq4VHXSlGEbZJp9OuDR2a_uAmnVVM_jychB4-_Ytsx-14CqYXrUTbWXGlzco85VMuC_ZbRDmzWcFX2so0KjLivvM3NJ3wRFY56BaTtcSVsmmtb4x5ETXy6uSj2YmHh22l0fpuZt0Tgyqsw==
- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumvGmE7DhXBgaGVM0GfqRyyx0AWt56wLgQeV4aLYflk8wjvd6B6urDf4341Qu1e5T0ureeZz4nQsLOUmU8OCE7HyngsTZr8zJqYTquwLwJzF7GVaDJPf1s534RKWWMX-0iAWzeAMr68V_66o4bvH-SXNGAhcV
- ECHEMI. (n.d.). 1-BENZYL-3-METHYLPIPERIDINE SDS, 6560-75-4 Safety Data Sheets. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj_hNXO_NoNLqzu1Jd4k-WzO2bnjWNacjLWeLDwmsEqIj_2-L7_Q7dAEEF0toO0Ufr8Tm5sVDXTe2PLutXKjsFdBW6WMSukiZwFP8v1Sgxtb_gKDU1xYHDLj31vrf1eMpcYvqI6BO-F5G8ncfgcj2cmyjXNWis3uJIiRki-IXmkc8GuA==
- Tokyo Chemical Industry. (2025, March 24). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHewKW8skoHNzkVjsLn-iXgvO0kXP_xESfnEyNQhCWxxdybctVbWyZKKgrrlpAgLcbqZT6vTjmo7vgzREEgW63vl-Fl0ynIvhfi3anEV8fZTZRr24AcfzCFY1z8Wfu5opsW2DlQDmoGXZriJQaGjGU=
- Cayman Chemical. (2025, August 18). Safety Data Sheet. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoAjMJXVaUvBSIRixccw2KZj0vwbmzRC2gVAy5vMC4KulaTpU_s-jafZmG4etL9DGhHV01pZdLTn2W_EO5AxhEFbfAgCrx5QZa3gI-DdCBG7aKhwjHKEKeEZ2dIK7vqOygLH5daVrQ
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzFQBgFtPtSw2mrqs_Bbmh-OCzDIZL8Ik-3TyPFYfL2gjk_MhAZoa3WMdIcyAnQCJszlZANNB5iA9ebskxekve46wvBWOPYB22_xomKphNQ1CYkGbXOvHsyalxl1bG4NNGvs_jWYtqP70kEg==
- Benchchem. (n.d.). 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmT3Uy6K6t2itIeLRgVeY1Wz0w5O6GcwwdCHroR7t4EZ-cARo9gP00YRtzZ8M4PlWn-0hUhVfO_KqkKMm9FX1MevwFkElgwDs0fcBphRZtqFVh70jmgK5kfHiNpy3df85VdZ0=
- PubChem. (n.d.). 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDXxa8-YrDwHpYdp0FY1Qpc8bsGdfLGISHy6iM_Mu1q4a5yCuX4rChhEbX_N8nqukNo7cpJ4-Y-R86ulqu9PKib3Anrh7SGhXobd2hIwaGfKmyWayA97iHhLF2EGb9Mc1TCTBCOwrDDQ==
- Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFC3DbPEML27ldphOua2Z0_h9rSAfD4XsZMYwiFfiVkOO_4iFccRjSjVJnWwL9x2A5f46U4etdIJg5HGg6cFis5y4DudQcr4qSCiFxDNcjsu_K8ZVVYa4CrA0oW30cyCvX91QbP5boWTSk3C8NFyoIXjzoinI7A5ahVCTOcTBgBgisE5PR5M5UVGvjyRsrk5oMaUQXHkLe8leaSzik-LxNE_CxkYrowdmifqT_owaClUFpiDLlw09aoSXPsZOjZZokvqrqDHk0z4IkGGWFFAYHJRGuWg==
- Fisher Scientific. (2023, August 21). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8OQBQHf4fiAxqKuClsgIkyyLczGgrM9zdxzrETMqHI155AFXISnkmDoRKdr_AMd0hCQBdr3VbZF2RCGRI0LRQe5vG6HE9Jdo9lVS4cFjguMkKwK7GYuZ5-8w0RtETzlDOk5qP1H9zu3TPewVRNEWxzWnK6bsayEEDajiwwkFQw4SW-Kh7pFAXUKjq
- Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfDd_hpmL5dKzQzen2cnGQeB_WZXsu60xHYdv8VmvWGMynpwFhfAcLkwzd_XtSVHuidwiqojMJxAe3Nraoq1oWFiS_4bBJKcz2AkmBRTzr1HclUrAKG9lp0WDKHNFYoIE3uBIWpyJGZZVWzihmlBhAqACzvAXtFDNhCY8wkvtd0GT2PD7aewMM5zZb9S7ZITox84S7dBxIrQcq9q01Z25sF5X0j6ly1Y9En5Tbl5WmuFKAfcrLP19aZalJIRt8oNUYRvlUcSas5P9ivw==
- Benchchem. (n.d.). Applications of 1-Benzyl-5-(chloromethyl)-1H-imidazole in Organic Synthesis: A Versatile Building Block for Drug Discovery. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRc5jxh3sinjmSMrPzQR7VW7xjviN2iOW_oeBUXE8Y6gOTopELyKSqH58zb0hm9nWWg1n90tp9aflzWw4Q60vT3aD-hR60CoYe-epsyxBlgyBP_lpbpNKoetZLLgB3-K48pSDnVsjglSF_ru12wsZWBvYI7Ke_JQlYOERm1PXsKSE2yoHovo-JPWt-l0lWn1bZTS3f4R7A8JnG7fnw9FO0LTgUvAmvwgy1ZMY98iOn4Lx-vGgYV_K8O0CgAaoJ8DjdIvenRdEx513lrqpTkcD8KRc0
- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-(1H-indol-4-yl)-3-piperidinol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzAZ6XWzVAZgaeQBhzd2t_dXm0SQSHsHzxRAnf3-e8sHdnyefwcyqP5P6ymYpyKiZ0V2yIAOwjt_MeWl3wHtF0GB-eQ1Pvx2hbrQB55lBLMqxxL5nlmLhzjY6KivYkef1ryHiVj6xOJuJAvP7239c-z5SOlPI9avR_
- ChemicalBook. (n.d.). 1-Benzylpiperidin-4-ol | 4727-72-4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcXQHzcj4xe-QPVJuoxCS0M_xrcwlQ75NHZRRJ-MXi0aMhsV82u0qimoVxwhsHZyVX1c0_fBG-Xys0QA7tYKBvOECxyXTCtTa6zodrbiCNeZ_jAZVc0hbQcvNy94zxAtjwRKmQyY8HX2sh-ZqYDGU2cibuW2URTTAREWsw
- PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNG2F-4ykMbJ7RH9VlKzGGWK0eZoPBIxc4Ex_N-omEQfVTVp6pEkh74Kei6U0Or7Qj8NutXyIZeS7ju8Zxo8UHXd2CCw2SkAfzfhWolki7mWRZ0wasn6wP_JUQbt6bBcFCIediJ2yJLNbqvQ==
- ChemScene. (n.d.). 91599-81-4 | (R)-1-Benzylpiperidin-3-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMSB3CN-j4BPI6LTTVf4t5WyZRmKqpZDzwMGIJB9Ky6biMTI7F_fTg9bKgCeAtJxEZHKG3qlODkpxJcLH6ktypuJpv9S5m63XEXGXNwD_csvW0yWbJJxlZURkjhmNj40c6sYzllPvwt8oa
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK6G8OG7ecgkuh400LFI3WTJJIGWOHHHIGEEIBRIKrg1tCrgQ3HdtzvHfY9AD1JoN8_3kRuriW5r0TxAglCI50O6IadmWFtzwr7RRZ6bvWY2vSCck0Kfi4PoqZFF6EtMolQE1mCdfjsfXY2ZsvflAbMn-uOSoZdLs=
- Advanced ChemBlocks. (2026, February 24). 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj5Es1aKXcURsY5Y8rXPUQOUiAeBN-jhnafK3zd7wufbFImfL7Con-9xc2SUtoXZaTwv2gSREwuKp4e98n-lcRT56tblBu109AJ_RNBfl0a7si1F1s0dPw4b0I1stuB6A1NFim6B46TzfRiOFm8OB_PeUCp4kJxMlOkeg_kpNXSw==
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfFJ18tFz2yhXVsSEODFPvbYupTEQMcAqt58uNXJM17opPKnpSyGcpw9Zh6QS9SJ2f1mshyS5WtY8RMYm0Ci-FsHipTMXc1uH_DV9KslATOAAOKCkAT-YxJHVZ_s9dWO-m5_k81hqYo8HlyBLkXf5z7lm1eknJZh4Ur8K26ZQOuu-hABWavmqlsO0fm4knXB7Gy41MQhBJks31bsretHlYc2SKjp4=
- Chem-Impex. (n.d.). (S-(+)-1-Benzyl-3-hydroxypiperidine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNN1Simzag_ftNWOWMMdbwk2uvipouGxRI8W58OW4Hkr2d_GNYs2jNDVp6TSqLzcGqcKPEzrTgvO6BzCARjF7sCKOQUgIc4o_BQWY6eEj9e_hcmJbYXSM7LFu0giVYK6AD
- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuIMWzUT_a46USegTw_xk3Y9f6qCe6SYC2lfgOmCt806DU-TMSgkfCpmLDQkcmgxU76UQOC0WnnIt4b_m6D2KlK_5y8UVxSZ0chczWIexQMAU-AR1--apoBiZCJWIkiaF5yM0OSGdv068sD4Uau-IS-EZUr42LTUvnjVIkdFYPK5Epx2vtBx8BBABDYdnXrIQ4d478VsS2CD_yrXkJZRKaUGALEZodkPe9SRBGkhqHdtF4eCun_BQ=
- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI5dk7JEyn0Z8qRit_w5-2gUAY_sw_saGNNJeYb4WogljaKP_NK5jPzu6F5qckBQtAMJajkJkBufxd4StRbaGemIN_HRWLeq8-fd0XeaeX4xfo5ERTgR5hwx9i3g9Em0I3Wuc=
- Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhH6Ld45lyYbbGOCj1nOqNVuLo_ENoim5-NNK8hMvi0xhU8aJDuq0QrBDRFyzLclaVi2-I_A00RpYuPdI9N1p2M0bI994205EimSm5fODffdxl7ppIMKA6NHdcbc9eLZ_6f6AKmJ8WQJ1vMiQIEyws97hsCRPrFzC3aTzt
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqdy57HTlVJSKfk8rV750e3FFYv4NfD_MmJt4c9DKjmrsG_Bv25ZLPSBtbvX9xOc0e17XPYQbDSLypTQJkgJMTw0j0lDhMCxXu-5la7Dzyt3NehOVACw45xWH8-_dCg==
- mzCloud. (2018, November 29). N Benzyl 4 piperidone. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_87VBKy9aqj85fOgGx6BIvgCrdFPpFv50iY8BcMF4yzfWjAAOHsXsYi6fMgnJb8Lx44vfgZZXqqy0DXmyNXPg3v0q-pSthgnY4HzC079BU9Si3BztEE1SwdBUhTps8LeyDGeQeKso_A==
- BLDpharm. (n.d.). 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmO289tpnjO6kscxUGtmOCeJr_Ult_JQFwVDNwy3maqMbeafs_qJJFne4tDD0K4a3Ciu3M4NgBw1VFosIZjWu3lO5gmWHGbzP7WzRVTZgISZvBiINm--4ELLFqXVpKAQxYTmprAnMSzgw9
- MDPI. (2024, October 30). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERxXK6oUi_wmECVjA3wJSUQyr83ifKeWoq8XuyXHQByHIcwaIx2iD5yGeqWtXRHZLChnFJSZBXWgCK7OLLAluFQrdfd5JJ4yBTup8Trj1l-33S6lb3okIW0CQ9jbAZBzoJcw==
Sources
- 1. srinichem.com [srinichem.com]
- 2. 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 1-Benzylpiperidin-4-ol | 4727-72-4 [m.chemicalbook.com]
- 8. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 13. mzCloud – N Benzyl 4 piperidone [mzcloud.org]
- 14. 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol 95% | CAS: 886-46-4 | AChemBlock [achemblock.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.es [fishersci.es]
- 18. tcichemicals.com [tcichemicals.com]
- 19. echemi.com [echemi.com]
Structure Elucidation of 1-Benzyl-3-(chloromethyl)piperidin-4-ol: A Comprehensive Methodological Guide
Executive Summary
The structural elucidation of highly functionalized small molecules is a foundational pillar of modern drug discovery and synthetic organic chemistry. 1-Benzyl-3-(chloromethyl)piperidin-4-ol is a versatile synthetic intermediate characterized by a piperidine core, an N-benzyl protecting group, and two contiguous stereocenters at C3 and C4. Determining its exact three-dimensional architecture requires a rigorous, multi-modal analytical strategy.
This whitepaper provides an in-depth technical workflow for the complete structure elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and advanced 1D/2D Nuclear Magnetic Resonance (NMR) techniques, we establish a self-validating framework for determining both backbone connectivity and relative stereochemistry.
Strategic Analytical Workflow
The elucidation process follows a deterministic logic path. We first establish the molecular formula and identify primary functional groups, followed by mapping the carbon-hydrogen framework. The final, and most critical, phase involves resolving the spatial arrangement of the C3 and C4 substituents.
Strategic analytical workflow for the structure elucidation of substituted piperidines.
Molecular Architecture & Primary Validation (HRMS & IR)
High-Resolution Mass Spectrometry (HRMS)
The first step in the self-validating protocol is confirming the exact mass and isotopic distribution. 1-Benzyl-3-(chloromethyl)piperidin-4-ol possesses the chemical formula C₁₃H₁₈ClNO .
-
Causality of Isotopic Patterns: The presence of a single chlorine atom dictates a distinct isotopic signature. In positive Electrospray Ionization (ESI+), the protonated molecule
will present a primary peak at m/z 240.1150 ( ) and a secondary peak at m/z 242.1120 ( ) in a characteristic 3:1 intensity ratio. This definitively confirms the retention of the chloromethyl group.
FT-IR Spectroscopy
Infrared spectroscopy provides orthogonal validation of the functional groups prior to NMR analysis.
-
Hydroxyl Group (-OH): A broad, strong absorption band at 3300–3400 cm⁻¹ confirms the presence of the C4 hydroxyl group.
-
Chlorine (-Cl): A sharp band in the fingerprint region at 700–750 cm⁻¹ corresponds to the C-Cl stretching vibration.
NMR Spectroscopy: Establishing Backbone Connectivity
To map the exact connectivity of the piperidine ring, the N-benzyl group, and the C3/C4 substituents, a combination of 1D (
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly vital here. It establishes causality in the molecular assembly by showing long-range (
Table 1: Consolidated NMR Assignments and 2D Correlations
| Position | COSY Correlations ( | HMBC Correlations ( | ||
| N-CH₂-Ph | 3.55 (s, 2H) | 62.5 | - | C2, C6, Ar-C (ipso) |
| C2 | 2.90 (m, 2H) | 55.0 | H3 | C3, N-CH₂-Ph |
| C3 | 1.95 (m, 1H) | 45.0 | H2, H4, CH₂Cl | C2, C4, CH₂Cl |
| C4 | 3.90 (m, 1H) | 68.0 | H3, H5 | C3, C5 |
| C5 | 1.75 (m, 2H) | 32.0 | H4, H6 | C3, C4, C6 |
| C6 | 2.20 (m, 2H) | 52.0 | H5 | C4, C5, N-CH₂-Ph |
| -CH₂Cl | 3.60 (m, 2H) | 46.0 | H3 | C2, C3, C4 |
| Ar-H | 7.20–7.40 (m, 5H) | 127.0–129.0 | Ar-H (ortho/meta) | Ar-C |
(Note: Exact chemical shifts may vary slightly depending on the solvent and exact stereoisomer).
Stereochemical Elucidation: The Crux of the Matter
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain [2]. The bulky N-benzyl group strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes. The core challenge is determining the relative stereochemistry (cis vs. trans) of the C3-chloromethyl and C4-hydroxyl groups.
Vicinal Coupling Constants ( ) and the Karplus Equation
The dihedral angle between the C3-H and C4-H protons dictates their spin-spin coupling constant (
-
Trans Isomer (Diaxial): If the -CH₂Cl and -OH groups are both equatorial, the corresponding C3-H and C4-H protons are axial-axial . This anti-periplanar geometry (dihedral angle ~180°) results in a large coupling constant (
9–12 Hz ) [3]. -
Cis Isomer (Axial-Equatorial): If one group is axial and the other equatorial, the protons are axial-equatorial (dihedral angle ~60°). This results in a significantly smaller coupling constant (
2–5 Hz ).
NOESY Correlations (Spatial Proximity)
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment measures through-space dipole-dipole interactions, strictly limited to distances under 5 Å.
-
A strong NOE cross-peak between C3-H and C4-H indicates they are spatially proximate, confirming a cis relationship.
-
The absence of an NOE cross-peak (or a very weak one) between these protons supports a trans relationship, as diaxial protons point in opposite directions across the ring.
Stereochemical logic tree utilizing J-coupling and NOESY for cis/trans isomer assignment.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating experimental parameters must be strictly adhered to.
Protocol A: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 15–20 mg of the purified 1-benzyl-3-(chloromethyl)piperidin-4-ol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer the solution to a precision 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a line width of < 0.5 Hz for the TMS peak.
-
1D Acquisition:
-
H NMR: Acquire 16 scans with a 30° flip angle and a 2.0-second relaxation delay (
) to ensure accurate integration. -
C NMR: Acquire 512–1024 scans using WALTZ-16 proton decoupling. Set
to 2.0 seconds.
-
H NMR: Acquire 16 scans with a 30° flip angle and a 2.0-second relaxation delay (
-
2D NOESY Acquisition: Set the mixing time (
) to 300 ms . This specific mixing time is critical; if it is too short, weak NOEs are missed; if too long, spin diffusion leads to false-positive spatial correlations. Acquire with 16–32 scans per increment for 256 increments in the indirect dimension.
Protocol B: HRMS Analysis
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in MS-grade Methanol containing 0.1% Formic Acid (to promote protonation).
-
Acquisition: Inject via direct infusion at a flow rate of 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.
-
Parameters: Operate in positive ion mode. Set capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 350°C. Calibrate the instrument externally using sodium formate clusters prior to injection to ensure mass accuracy within < 5 ppm.
Conclusion
The structural elucidation of 1-benzyl-3-(chloromethyl)piperidin-4-ol demands a rigorous, multi-tiered analytical approach. By establishing the exact mass and functional groups via HRMS and IR, mapping the atomic backbone through 2D NMR (COSY, HSQC, HMBC), and resolving the critical C3/C4 stereocenters using Karplus-derived
References
1-Benzyl-3-(chloromethyl)piperidin-4-ol CAS number information
An In-depth Technical Guide to 1-Benzyl-3-(chloromethyl)piperidin-4-ol: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-3-(chloromethyl)piperidin-4-ol, a substituted piperidine derivative of significant interest to researchers and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its status as a novel or less-common research chemical, its structural components are well-represented in medicinal chemistry. The piperidine scaffold is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders. This document will therefore extrapolate from established knowledge of related compounds to detail the plausible synthesis, chemical properties, reactivity, and potential applications of this versatile building block. We will explore its role as a key intermediate, leveraging the reactive chloromethyl group for the synthesis of diverse molecular architectures aimed at various therapeutic targets.
The Privileged Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a six-membered heterocyclic amine that is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enhancing water solubility and enabling key hydrogen bond interactions with proteins.
Piperidine derivatives have been successfully developed for a wide range of therapeutic areas, including:
-
Neurological and Psychiatric Disorders: The scaffold is central to the design of antipsychotics, antidepressants, and treatments for Alzheimer's disease.[1]
-
Pain Management: Many potent analgesics incorporate the piperidine core.[2]
-
Oncology: Recent research has highlighted the use of piperidine derivatives as inhibitors of protein-protein interactions in cancer, such as menin inhibitors for the treatment of acute leukemia.[3]
The subject of this guide, 1-Benzyl-3-(chloromethyl)piperidin-4-ol, combines this privileged scaffold with three key functional groups that define its chemical utility: the N-benzyl group, the C4-hydroxyl group, and the C3-chloromethyl group.
Structural Analysis and Physicochemical Properties
The molecular structure of 1-Benzyl-3-(chloromethyl)piperidin-4-ol offers a unique combination of features:
-
1-Benzyl Group: Increases lipophilicity, which can be crucial for crossing the blood-brain barrier. It also provides a stable, non-reactive substituent that influences the steric and electronic properties of the piperidine nitrogen.
-
4-Hydroxyl Group: A polar group that can participate in hydrogen bonding with target receptors. It also serves as a potential site for further chemical modification, such as esterification or etherification.
-
3-(Chloromethyl) Group: This is the most reactive site on the molecule. The carbon-chlorine bond is susceptible to nucleophilic substitution, making this group an excellent electrophilic handle for covalently linking the scaffold to other molecular fragments. This reactivity is central to its application as a synthetic intermediate.[4]
Physicochemical Data Comparison
Due to the absence of specific experimental data for the title compound, the following table summarizes key properties of closely related analogues to provide an estimated profile.
| Property | 1-Benzyl-4-piperidinol[5][6] | 1-Benzyl-4-(chloromethyl)piperidine HCl[7] | 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol[8] | 1-Benzyl-3-(chloromethyl)piperidin-4-ol (Predicted) |
| CAS Number | 4727-72-4 | Not specified | 886-46-4 | Not Available |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₆ClN · HCl | C₁₃H₁₉NO₂ | C₁₃H₁₈ClNO |
| Molecular Weight | 191.27 g/mol | 259.09 g/mol (as HCl salt) | 221.30 g/mol | 239.73 g/mol |
| Melting Point | 61-63 °C | 137-139 °C | Not Available | Likely a solid or oil |
| Boiling Point | 127-128 °C @ 2 mmHg | 306.9 °C @ 760 mmHg | Not Available | >300 °C (estimated) |
| Physical State | Crystalline Powder | Solid | Not Available | Solid or viscous oil |
| Solubility | Soluble in Chloroform, Methanol | Not specified | Not specified | Soluble in organic solvents (DCM, EtOAc, alcohols) |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to 1-Benzyl-3-(chloromethyl)piperidin-4-ol can be designed based on established organic chemistry principles, starting from the commercially available 1-benzyl-4-piperidone.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Hydroxymethylation: Introduction of a hydroxymethyl group at the 3-position of the piperidone ring.
-
Chlorination: Conversion of the newly introduced primary alcohol to the corresponding alkyl chloride.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol
-
To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in methanol at 0 °C, add a catalytic amount of a suitable base (e.g., potassium carbonate).
-
Slowly add an aqueous solution of formaldehyde (1.1 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to reduce the ketone.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate, which can be purified by column chromatography.
Step 2: Synthesis of 1-Benzyl-3-(chloromethyl)piperidin-4-ol
-
Dissolve the intermediate 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add pyridine (1.2 eq) to act as a base.
-
Slowly add thionyl chloride (SOCl₂, 1.1 eq) dropwise via a syringe. A precipitate of pyridinium hydrochloride may form.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the target compound, 1-Benzyl-3-(chloromethyl)piperidin-4-ol. Further purification may be achieved via flash chromatography.
Chemical Reactivity and Derivatization Potential
The primary utility of 1-Benzyl-3-(chloromethyl)piperidin-4-ol in drug discovery lies in its capacity as a versatile building block. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide variety of nucleophiles. This allows for the rapid generation of a library of analogues with diverse functionalities.
Caption: Reactivity of the chloromethyl group for derivatization.
This reactivity enables its use in synthesizing molecules for various therapeutic targets. For instance, reaction with various amines can introduce pharmacophores necessary for CNS activity or receptor binding.[2]
Potential Applications in Drug Discovery
Based on the activities of structurally related benzylpiperidine compounds, 1-Benzyl-3-(chloromethyl)piperidin-4-ol is a promising starting point for developing novel therapeutics.
-
Cholinesterase Inhibitors for Alzheimer's Disease: The benzylpiperidine moiety is a known scaffold for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By using the chloromethyl handle to append fragments that interact with the active site of these enzymes, novel and potent inhibitors could be developed.
-
CNS-Active Agents: The core structure is well-suited for targeting CNS receptors. Its versatility allows for the synthesis of compounds targeting neurological disorders and for pain management.[2][9]
-
Donepezil Impurity and Analogue Synthesis: The related compound 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine is an intermediate and labeled impurity of Donepezil, a widely used anti-Alzheimer's agent.[10] This highlights the relevance of the benzylpiperidine scaffold in this therapeutic area.
-
Versatile Synthetic Intermediate: Beyond specific targets, the compound serves as a valuable building block for creating complex molecules through efficient and well-understood chemical transformations.[11]
Safety and Handling
No specific safety data sheet (SDS) exists for 1-Benzyl-3-(chloromethyl)piperidin-4-ol. Therefore, it must be handled with care, assuming it possesses hazards similar to or greater than its precursors and analogues.
-
Hazard Classification (Inferred): Based on data for related compounds like 1-benzyl-3-hydroxypiperidine and its hydrochloride salt, this compound should be considered an irritant.[12][13][14]
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere if possible.[12]
-
Conclusion
1-Benzyl-3-(chloromethyl)piperidin-4-ol represents a potent and versatile, though likely novel, chemical intermediate for drug discovery and development. Its structure combines the privileged piperidine scaffold with a highly reactive chloromethyl group, enabling extensive derivatization and the construction of complex molecular architectures. While direct experimental and safety data are lacking, its synthesis is feasible through established chemical methods. By leveraging the extensive literature on related benzylpiperidine compounds, researchers can confidently employ this molecule as a key building block in the rational design of next-generation therapeutics, particularly for CNS disorders and other challenging diseases.
References
-
Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Available at: [Link]
-
PrepChem.com. Synthesis of 1-benzyl-3-(1H-indol-4-yl)-3-piperidinol. Available at: [Link]
-
LookChem. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride. Available at: [Link]
-
PubChem. 1-Benzylpiperidin-4-ol (CID 78461). National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-Benzyl-4-methylpiperidin-3-ol (CID 21955384). National Center for Biotechnology Information. Available at: [Link]
-
Martinez-Gonzalez, L., et al. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]
-
Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. Available at: [Link]
-
Pharmaffiliates. 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3. Available at: [Link]
-
QuickCompany. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]
Sources
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Benzylpiperidin-4-ol | 4727-72-4 [m.chemicalbook.com]
- 6. 1-Benzyl-4-hydroxypiperidine | 4727-72-4 [sigmaaldrich.com]
- 7. 1-Benzyl-4-(chloromethyl)piperidine hydrochloride|lookchem [lookchem.com]
- 8. 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol 95% | CAS: 886-46-4 | AChemBlock [achemblock.com]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.es [fishersci.es]
- 14. tcichemicals.com [tcichemicals.com]
Technical Guide: Spectroscopic Characterization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol
Part 1: Executive Summary & Structural Logic
The characterization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol presents a specific challenge in medicinal chemistry: distinguishing between diastereomers (cis/trans) and confirming the integrity of the reactive chloromethyl group. This compound is a critical scaffold often found in the synthesis of serotonin reuptake inhibitors (e.g., Paroxetine analogs) and requires a multi-modal spectroscopic approach for validation.[1]
This guide provides a self-validating protocol for confirming the identity and purity of this intermediate, focusing on the relative stereochemistry at C3 and C4.
Structural Analysis & Connectivity
The molecule contains two chiral centers (C3 and C4). The relative orientation of the chloromethyl group and the hydroxyl group defines the diastereomer (
Figure 1: Structural logic flow for determining the stereochemical identity of the piperidine scaffold.
Part 2: Mass Spectrometry (MS)[1][2]
Objective: Confirm molecular weight and the presence of the chlorine atom via isotope pattern analysis.
Theoretical Data
Diagnostic Fragmentation Pattern (ESI+)
The fragmentation is dominated by the stability of the benzyl cation and the piperidine ring cleavage.
| m/z Signal | Identity | Diagnostic Value |
| 240.1 | Parent Ion. Base peak in soft ionization. | |
| 242.1 | Isotope Confirmation. Must appear at ~33% intensity of the 240 peak (3:1 ratio).[1] | |
| 204.1 | Loss of Chlorine (as HCl or Cl radical). Indicates labile alkyl chloride. | |
| 91.1 | Tropylium ion (Benzyl cleavage).[1] Highly characteristic of N-benzyl groups. |
Self-Validating Protocol
-
Isotope Check: Calculate the ratio of Intensity(240) / Intensity(242). If the ratio deviates significantly from 3:1 , the sample may be contaminated with a non-chlorinated impurity (e.g., the diol precursor) or a des-chloro degradation product.[1]
-
Cl-Loss: In fragmentation mode (MS/MS), look for the transition
. The loss of 36 Da is specific to HCl elimination, confirming the chloromethyl group is intact and not hydrolyzed.[1]
Part 3: Infrared Spectroscopy (IR)[1]
Objective: Verify functional group integrity, specifically the alcohol and the alkyl chloride.
Key Absorption Bands[1]
| Frequency ( | Vibration Mode | Structural Assignment |
| 3200 – 3500 | O-H Stretch (Broad) | Free or H-bonded Hydroxyl group at C4. |
| 3020 – 3080 | C-H Stretch ( | Aromatic protons (Benzyl group). |
| 2700 – 2800 | C-H Stretch (Bohlmann Bands) | Critical: Indicates lone pair of Nitrogen is anti-periplanar to adjacent axial C-H bonds. Often seen in trans-fused piperidines. |
| 600 – 800 | C-Cl Stretch | Alkyl chloride. (Note: Can be obscured by fingerprint region; use MS for confirmation). |
Part 4: NMR Spectroscopy (The Core)
Objective: Full structural elucidation and stereochemical assignment.
Solvent Selection:
1H NMR Reference Data (400 MHz, )
Note: Chemical shifts are representative ranges based on the piperidine scaffold.
| Position | Multiplicity | Integration | Assignment Logic | |
| Ar-H | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons. |
| Benzylic | 3.45 – 3.60 | Singlet (or AB q) | 2H | |
| H-4 | 3.50 – 3.90 | Multiplet | 1H | Carbinol proton ( |
| CH2-Cl | 3.40 – 3.65 | Doublet of Doublets | 2H | Deshielded by Chlorine. |
| H-3 | 1.80 – 2.20 | Multiplet | 1H | Methine proton adjacent to the chloromethyl group. |
| H-2, H-5, H-6 | 1.60 – 3.00 | Multiplets | 6H | Ring protons.[1] Complex coupling due to chair conformation. |
Critical Protocol: Stereochemical Assignment (Cis vs. Trans)[1]
The most common synthetic route yields the trans isomer (diequatorial substituents) as the thermodynamic product, but the cis isomer is possible.[1] You must distinguish them using the Karplus Relationship (
Scenario A: Trans-Isomer (Diequatorial)
-
Conformation: The bulky Benzyl, Chloromethyl, and Hydroxyl groups prefer the equatorial position to minimize 1,3-diaxial strain.[1]
-
Geometry: H-3 is Axial (
); H-4 is Axial ( ). -
Coupling (
): The dihedral angle is ~180°.[1] -
Result: Large coupling constant
.
Scenario B: Cis-Isomer (Axial-Equatorial)
-
Conformation: One substituent is axial, the other is equatorial.[1][2]
-
Geometry: H-3 is Axial (
); H-4 is Equatorial ( ) (or vice versa). -
Coupling (
): The dihedral angle is ~60°.[1] -
Result: Small coupling constant
.
Figure 2: Decision tree for assigning relative stereochemistry based on NMR coupling constants.
13C NMR Reference Data (100 MHz, )
| Position | Carbon Type | Assignment | |
| Ar-C (ipso) | ~138.0 | Quaternary | Benzyl ipso carbon. |
| Ar-C | 127.0 – 129.0 | CH | Aromatic carbons. |
| C-4 | 68.0 – 72.0 | CH | Carbinol carbon (C-OH). |
| Benzylic | 62.0 – 63.0 | CH2 | |
| CH2-Cl | 45.0 – 48.0 | CH2 | Chloromethyl carbon. |
| C-2, C-6 | 50.0 – 55.0 | CH2 | Carbon adjacent to Nitrogen. |
| C-3 | 40.0 – 44.0 | CH | Methine carbon. |
Part 5: References
-
Stereochemistry of Piperidines:
-
Eliel, E. L.; Wilen, S. H.[1] Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. (Foundational text for Karplus relationship and chair conformations).
-
-
NMR of 3,4-Disubstituted Piperidines:
-
MS Fragmentation of Benzyl Piperidines:
-
Synthesis & Characterization Context:
Sources
Role of 1-Benzyl-3-(chloromethyl)piperidin-4-ol as a synthetic intermediate
The Role of 1-Benzyl-3-(chloromethyl)piperidin-4-ol as a Synthetic Intermediate[1][2]
Executive Summary
1-Benzyl-3-(chloromethyl)piperidin-4-ol represents a high-value "bifunctional" scaffold in medicinal chemistry, specifically designed to access the 3,4-disubstituted piperidine chemical space.[1][2] This structural motif is pharmacologically privileged, serving as the core architecture for selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and Femoxetine , as well as various neurokinin receptor antagonists and muscarinic ligands.[1]
This technical guide delineates the compound's utility as a divergent intermediate. Its unique reactivity profile—featuring an electrophilic chloromethyl arm at C3 and a nucleophilic hydroxyl group at C4—enables researchers to execute precise intramolecular cyclizations (yielding fused bicyclic ethers) or intermolecular displacements (creating complex aryl-ether libraries).[1][2]
Part 1: Chemical Profile & Stereochemical Significance
The synthetic utility of this intermediate is dictated by the relative stereochemistry of the C3 and C4 substituents.[2]
-
Molecular Formula: C
H ClNO[1] -
Key Functional Groups:
-
N-Benzyl: Protects the amine, preventing N-alkylation and ensuring solubility in organic solvents.[1][2]
-
C3-Chloromethyl (-CH
Cl): A primary alkyl chloride acting as a versatile electrophile.[1][2] -
C4-Hydroxyl (-OH): A secondary alcohol acting as a nucleophile or a handle for oxidation/inversion.[1][2]
-
Stereochemical Considerations (Cis vs. Trans)
The relative orientation of the -CH
-
Cis-Isomer: Favors intramolecular etherification under basic conditions to form 7-oxa-3-azabicyclo[4.2.0]octane (a fused oxetane-piperidine system).[1][2]
-
Trans-Isomer: Favors intermolecular nucleophilic substitution , allowing the attachment of bulky aryl groups (e.g., sesamol in Paroxetine synthesis) without competitive cyclization.[1][2]
Part 2: Synthetic Utility & Reaction Pathways
The following diagram illustrates the divergent synthesis pathways originating from the parent keto-ester, leading to the chloromethyl intermediate and its downstream applications.
Figure 1: Divergent synthetic pathways for 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
Part 3: Experimental Methodologies
Protocol A: Synthesis of the Intermediate
Objective: Selective conversion of the primary alcohol to alkyl chloride in the presence of a secondary alcohol.[1][2]
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve 10.0 g of the diol precursor in 100 mL of anhydrous toluene under an inert nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add thionyl chloride (1.1 eq) dropwise over 30 minutes. Note: The primary hydroxyl group at C3 is sterically more accessible and nucleophilic than the secondary C4 hydroxyl, allowing for kinetic selectivity.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The product will appear less polar than the starting diol.[2]
-
Workup: Quench carefully with saturated NaHCO
solution at 0°C. Extract with Ethyl Acetate (3x). -
Purification: The crude hydrochloride salt can often be precipitated or used directly.[1][2] For high purity, flash chromatography (Silica, Hexane/EtOAc gradient) is recommended.[1]
Protocol B: Synthesis of Paroxetine Analog (Aryloxy-Piperidine)
Objective: Coupling with Sesamol to generate the SSRI scaffold.[1][2]
Reagents:
-
Sesamol (3,4-methylenedioxyphenol) (1.2 eq)[1]
-
Potassium Carbonate (K
CO ) (2.0 eq)[1] -
DMF (Dimethylformamide)[1]
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, suspend Sesamol (1.2 eq) and K
CO (2.0 eq) in dry DMF. Stir at RT for 30 mins to generate the phenoxide anion. -
Coupling: Add a solution of 1-Benzyl-3-(chloromethyl)piperidin-4-ol (1.0 eq) in DMF dropwise.
-
Heating: Heat the reaction mixture to 80°C for 12 hours. The phenoxide attacks the C3-chloromethyl group via S
2 mechanism.[1][2] -
Isolation: Pour into ice water. Extract with diethyl ether.[1][2] The resulting ether is the precursor to Paroxetine (requiring subsequent functionalization of the C4-hydroxyl to a phenyl group if not already present, or this route is used for reversed analogs).[1][2]
Part 4: Technical Data Summary
| Property | Specification | Relevance |
| CAS Number | 886-46-4 (Diol Precursor) | The chloromethyl derivative is often prepared in situ or custom synthesized.[1][2][3] |
| Molecular Weight | 239.74 g/mol | Calculation basis for stoichiometry.[1][2] |
| Solubility | DCM, EtOAc, DMSO | Lipophilic benzyl group aids organic solubility.[1][2] |
| Stability | Moisture Sensitive | The alkyl chloride can hydrolyze back to the alcohol if exposed to aqueous acid/base for prolonged periods.[2] |
| Hazards | Alkylating Agent | Potential vesicant; handle with gloves and in a fume hood.[1][2] |
Part 5: Expert Insights & Troubleshooting
1. Controlling Regioselectivity: The primary challenge in synthesizing this intermediate is preventing the chlorination of the C4-hydroxyl group.[1][2]
-
Solution: Use stoichiometric SOCl
at low temperatures (0°C).[1][2] If over-chlorination (dichloride formation) is observed, switch to the Appel Reaction (CCl /PPh ), which is milder and highly selective for primary alcohols.[1]
2. Cis/Trans Isomerization: Commercial starting materials (beta-keto esters) often yield a mixture of diastereomers upon reduction.[1][2]
-
Purification: The cis-diol and trans-diol have distinct R
values.[1][2] Isolate them before chlorination. The trans-isomer is generally required for drug scaffolds to avoid unwanted cyclization.[1][2]
3. Safety Warning:
As a
References
-
Synthesis of 4-Benzyl Piperidines and Related Derivatives. Journal of Organic Chemistry. Describes the Suzuki protocol and manipulation of piperidine scaffolds. [1]
-
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (CAS 886-46-4). ChemicalBook.[1][2][4] Physical properties and commercial availability of the diol precursor.[1][2]
-
Synthesis and Functionalization of Azabicyclo[2.2.1]heptanes. Enamine. Details the use of piperidine precursors for bridged bicyclic systems.
-
Synthesis of Paroxetine and Analogs. US Patent 4,007,196.[1][2] Describes the use of 3-hydroxymethyl-4-phenylpiperidine derivatives in SSRI synthesis.
Sources
The 1-Benzyl-piperidin-4-ol Scaffold: A Multivalent Pharmacophore in Modern Drug Discovery
Executive Summary
The 1-benzyl-piperidin-4-ol molecular framework is a highly privileged scaffold in medicinal chemistry. Originally popularized by its structural homology to the acetylcholinesterase (AChE) inhibitor Donepezil, this core has demonstrated remarkable polypharmacology. By systematically altering the electronic and steric properties of the benzyl ring, the basicity of the piperidine nitrogen, and the functionalization at the 4-position, researchers can precisely tune the molecule's affinity across diverse biological targets.
This technical guide deconstructs the Structure-Activity Relationship (SAR) of 1-benzyl-piperidin-4-ol analogs across three distinct therapeutic domains: Alzheimer's disease (AChE inhibition), neuromodulation (
Pharmacophoric Deconstruction & SAR Logic
The versatility of the 1-benzyl-piperidin-4-ol core stems from three highly modular regions, each responsible for distinct non-covalent interactions within target protein pockets:
-
The Benzyl Ring: Acts as a lipophilic anchor. Its primary role is to engage in
stacking or T-shaped edge-to-face interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) within hydrophobic binding pockets. -
The Piperidine Nitrogen: At physiological pH (7.4), this tertiary amine is predominantly protonated. The resulting positive charge is critical for establishing cation-
interactions or direct salt bridges with acidic residues (e.g., Aspartate, Glutamate). -
The 4-Hydroxyl Group (and its derivatives): Serves as a hydrogen-bond donor/acceptor. When substituted with bulky amides, esters, or ethers, it acts as a spatial vector to project the molecule into adjacent allosteric or peripheral binding sites.
Logical SAR mapping of the 1-benzyl-piperidin-4-ol scaffold to therapeutic targets.
Target I: Acetylcholinesterase (AChE) and the Cholinergic Axis
Causality in SAR
In the design of Alzheimer's therapeutics, the 1-benzylpiperidine moiety is optimized to traverse the 20 Å deep aromatic gorge of human acetylcholinesterase (HuAChE). 3D-QSAR models reveal that the benzyl ring dives deep into the Catalytic Anionic Site (CAS), forming strong
Crucially, functionalizing the 4-OH position with extended linkers (e.g., 1,3-dimethylbenzimidazolinones or flavonoids) allows the molecule to span the entire gorge and simultaneously bind the Peripheral Anionic Site (PAS) at the gorge entrance. This dual-binding mechanism not only drastically lowers the IC50 (often into the sub-micromolar range) but also prevents AChE-induced amyloid-beta aggregation [2].
Protocol: Self-Validating Ellman's Assay
To quantify AChE inhibition, the colorimetric Ellman's assay is the gold standard.
-
The Causality of the Design: AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) into thiocholine. The free sulfhydryl group of thiocholine nucleophilically attacks 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), releasing the 5-thio-2-nitrobenzoate anion. This anion absorbs strongly at 412 nm. The rate of color formation is directly proportional to enzyme activity.
-
Self-Validation: The system must include a "no-enzyme" blank to account for the spontaneous hydrolysis of ATCh, and a positive control (Donepezil) to validate the dynamic range and sensitivity of the assay on that specific day.
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0).
-
Enzyme & Inhibitor Incubation: Add 20 µL of HuAChE solution (0.2 U/mL) and 20 µL of the 1-benzyl-piperidin-4-ol analog (varying concentrations in DMSO, final DMSO < 1% to prevent enzyme denaturation). Incubate at 25°C for 15 minutes to allow for thermodynamic binding equilibrium.
-
Probe Addition: Add 10 µL of 10 mM DTNB.
-
Reaction Initiation: Add 10 µL of 14 mM ATCh to initiate the reaction.
-
Kinetic Read: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Determine IC50 using non-linear regression (log(inhibitor) vs. normalized response).
Step-by-step workflow of the self-validating Ellman's assay for AChE inhibition.
Target II: Sigma-1 ( ) Receptor Modulation
Causality in SAR
The 1-benzylpiperidin-4-yl framework is a highly potent pharmacophore for
The unsubstituted core yields a Ki of 3.90 nM for
Protocol: Radioligand Displacement Assay
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain (for
) or rat liver (for ) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the pellet to a final protein concentration of ~1 mg/mL. -
Radioligand Incubation: In test tubes, combine 500 µL of membrane suspension, 25 µL of radioligand (-pentazocine for
; [3H]DTG with (+)-pentazocine masking for ), and 25 µL of the test analog. -
Equilibration: Incubate at 25°C for 120 minutes. Causality: This extended incubation ensures that even compounds with slow
rates reach equilibrium. -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
Target III: Bacterial Dihydroorotase (SaDHOase) Inhibition
Causality in SAR
Emerging research has repurposed the 1-benzylpiperidine-4-ol scaffold as an antimicrobial agent targeting Staphylococcus aureus dihydroorotase (SaDHOase), a critical enzyme in de novo pyrimidine biosynthesis.
SAR studies indicate that the binding pocket of SaDHOase is highly sensitive to the steric bulk on the benzyl ring. Polar substitutions (e.g., dichloro groups) at the 2,3-positions significantly weaken the dissociation constant (Kd). Conversely, hydrophobic alkylation—specifically dimethyl substitution at the 2,5-positions—optimizes van der Waals contacts within the active site, yielding a competitive inhibitor with a Kd of 11 µM, which binds 10-fold tighter than the natural substrate, carbamoyl-aspartate (Ca-asp)[4][5].
Protocol: Surface Plasmon Resonance (SPR) Binding Kinetics
To avoid optical artifacts inherent to colorimetric assays when testing novel antimicrobials, SPR is utilized to measure direct, label-free binding kinetics.
-
Self-Validation: The protocol uses a dual-flow cell system. Flow Cell 1 is left blank (or blocked) as a reference to subtract bulk refractive index shifts and non-specific matrix binding, ensuring the signal in Flow Cell 2 (active enzyme) is purely target-specific.
Step-by-Step Methodology:
-
Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject SaDHOase (diluted in 10 mM sodium acetate, pH 5.0) over Flow Cell 2 to achieve an immobilization level of ~5000 Response Units (RU). Block both flow cells with 1 M ethanolamine.
-
Analyte Preparation: Prepare a 2-fold dilution series of the 1-benzylpiperidine-4-ol analog (e.g., 0.78 µM to 100 µM) in running buffer (PBS-T with 5% DMSO).
-
Association Phase: Inject the analyte over both flow cells at a flow rate of 30 µL/min for 120 seconds.
-
Dissociation Phase: Flow plain running buffer for 300 seconds to monitor the
rate. -
Regeneration: If the baseline is not reached, inject a short pulse of 10 mM NaOH to regenerate the surface.
-
Data Fitting: Subtract the reference cell data and fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kd.
Quantitative SAR Data Consolidation
The following table synthesizes the quantitative pharmacological data of key 1-benzyl-piperidin-4-ol derivatives across the three discussed targets.
| Compound Scaffold / Key Substitution | Primary Target | Mechanism of Action | Activity Metric | Selectivity Profile |
| Benzylpiperidine (Unsubstituted) | HuAChE | Reversible, competitive dual-site inhibition | IC50 ≈ 0.39 µM | High selectivity over BuChE |
| N-(1-Benzylpiperidin-4-yl)phenylacetamide (2-Fluoro) | Orthosteric Agonism / Binding | Ki = 3.56 nM | 187-fold selective over | |
| 1-benzylpiperidine-4-ol (2,5-dimethyl benzyl) | SaDHOase | Competitive active-site inhibition | Kd = 11.0 µM | 10-fold tighter than native substrate |
| 1-(1-Benzylpiperidin-4-yl)ethan-1-one (Hybrid) | AChE / ROS | Dual AChE inhibition & Radical Scavenging | IC50 < 2.0 µM | Multi-target directed ligand (MTDL) |
Note: Data aggregated from validated QSAR and HTS studies[2][3][4][6].
Conclusion
The 1-benzyl-piperidin-4-ol scaffold is a masterclass in pharmacophoric efficiency. By understanding the causality of its structural interactions—
References
-
Receptor-dependent (RD) 3D-QSAR approach of a series of benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE) | Source: PubMed |[Link]
-
Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands | Source: ACS Publications |[Link]
-
Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS | Source: PMC |[Link]
-
4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads | Source: MDPI |[Link]
Sources
- 1. Receptor-dependent (RD) 3D-QSAR approach of a series of benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads | MDPI [mdpi.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 1-Benzyl-3-(chloromethyl)piperidin-4-ol
This application note outlines a theoretical synthetic strategy for 1-Benzyl-3-(chloromethyl)piperidin-4-ol , a functionalized piperidine intermediate relevant to drug discovery (e.g., GPCR ligand design).
This guide focuses on the chemoselective functionalization of the commercially available building block 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol .[1] The core challenge addressed is the differentiation between the primary hydroxyl group (on the methyl arm) and the secondary hydroxyl group (on the ring).
Synthetic Strategy & Rationale
The target molecule contains two nucleophilic hydroxyl groups: a primary alcohol at the C3-position (hydroxymethyl) and a secondary alcohol at the C4-position.[1] Direct chlorination using reagents like thionyl chloride (
To ensure high purity and yield, this protocol recommends a Protection-Activation-Deprotection strategy or a Sterically Controlled Appel Reaction .[1]
Core Challenges:
-
Regioselectivity: Preferential chlorination of the primary alcohol (-CH
OH) over the secondary alcohol (-CHOH).[1] -
Stereochemical Integrity: Maintaining the relative stereochemistry (cis/trans) of the piperidine ring during the transformation.
-
Safety: The product is an alkyl chloride (potential alkylating agent) and must be handled with appropriate containment.
Detailed Protocol: Selective Chlorination
Method A: The Selective Appel Reaction (Recommended)
This method utilizes the steric difference between the primary and secondary alcohols. The primary alcohol is less sterically hindered and reacts faster with the bulky triphenylphosphine-carbon tetrachloride complex.[1]
Reagents:
-
Substrate: 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (commercially available building block).[1][2]
-
Reagent: Triphenylphosphine (
). -
Halogen Source: Carbon tetrachloride (
) or Hexachloroacetone (HCA) as a safer alternative. -
Solvent: Dichloromethane (DCM) or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve 1.0 equivalent of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol in anhydrous DCM. -
Reagent Addition: Add 1.1 equivalents of Triphenylphosphine (
). Stir until fully dissolved. -
Chlorination: Cool the solution to 0°C. Dropwise add 1.1 equivalents of the chlorine source (
or HCA).-
Mechanistic Insight: The
reacts with the chlorine source to form a phosphonium salt. The primary alcohol, being more accessible, attacks the phosphorus center faster than the secondary alcohol, forming an oxyphosphonium intermediate.
-
-
Displacement: The chloride ion displaces the phosphine oxide from the primary position via an
mechanism. -
Monitoring: Monitor reaction progress via TLC or LC-MS. The reaction is typically complete within 2–4 hours. Prolonged reaction times may lead to chlorination of the secondary alcohol.
-
Workup: Quench with saturated
. Extract with DCM.[1] The organic layer is dried over and concentrated. -
Purification: Flash column chromatography is required to remove triphenylphosphine oxide (
) byproducts.
Method B: Protection-Deprotection (High Fidelity)
If Method A yields inseparable mixtures, a protection strategy is required.[1]
-
Selective Protection: React the starting diol with TBSCl (tert-butyldimethylsilyl chloride) and imidazole at 0°C.[1]
-
Note: The bulky silyl group preferentially protects the primary alcohol. Correction: Actually, we want to preserve the secondary alcohol. A better approach is to protect the secondary alcohol, but that is difficult directly.
-
Revised Strategy: Form a cyclic acetal (e.g., benzylidene acetal) if the 3,4-diol relationship allows (cis-configuration), then reductively open it.[1]
-
Alternative: Use Trityl chloride (Trt-Cl) to selectively protect the primary alcohol, then protect the secondary alcohol (e.g., with Acetyl chloride), then deprotect the Trityl group, chlorinate the primary alcohol, and finally remove the acetyl group. (This is labor-intensive).
-
Decision: Method A (Appel Reaction) is the standard industrial approach for this specific transformation due to efficiency.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Precursor | 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol | CAS: 14813-01-5 (analog) / Custom Synthesis |
| Reagent | Standard Appel conditions | |
| Temperature | 0°C | Kinetic control is essential for selectivity |
| Major Impurity | Dichloro-derivative | Result of over-reaction; minimize by limiting reagent stoichiometry |
| Safety Class | Irritant / Alkylating Agent | Handle in fume hood; avoid skin contact |
Visualization: Reaction Workflow
The following diagram illustrates the selective functionalization pathway.
Figure 1: Logical flow of the Appel reaction emphasizing the kinetic selectivity required to favor the mono-chlorinated product.
Safety & Handling Protocols
-
Chemical Hazards: The product contains a
-chloromethyl moiety.[1] While not a nitrogen mustard (which requires a -chloroethyl group), it is an alkylating agent.[1] It should be treated as a potential mutagen.[1] -
Reagent Safety: Carbon tetrachloride is hepatotoxic and regulated.[1] Hexachloroacetone or N-Chlorosuccinimide (NCS) with
are safer modern alternatives for the Appel reaction.[1] -
Waste Disposal: All chlorinated waste must be segregated.[1] Phosphine oxide byproducts are solid waste.[1]
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1-Benzyl-3-piperidinol hydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives. PMC. Retrieved from
-
Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from
-
Ambeed. (2023). 1-Benzyl-4-hydroxypiperidine Structure and Analogs. Retrieved from
Sources
Chloromethylation of 1-benzyl-piperidin-4-ol experimental procedure
Application Note & Protocol
Topic: Synthesis of 1-Benzyl-4-chloropiperidine via Chlorination of 1-Benzyl-piperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Conversion of a Piperidine Alcohol to a Versatile Alkyl Chloride
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] 1-Benzyl-4-piperidin-4-ol is a readily available and valuable building block, with the benzyl group serving as a common and easily removable protecting group for the piperidine nitrogen.[2] The conversion of its hydroxyl group into a chlorine atom dramatically enhances its synthetic utility. This transformation converts a relatively poor leaving group (-OH) into a good one (-Cl), creating a reactive electrophilic center at the C4 position.
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-benzyl-4-chloropiperidine. The resulting product is a key intermediate, primed for nucleophilic substitution reactions to introduce a diverse array of functional groups, thereby enabling the rapid generation of compound libraries for drug discovery programs.[3]
It is important to clarify the terminology: while this procedure is often colloquially requested as "chloromethylation," the specific transformation described herein is a chlorination —the direct substitution of a hydroxyl group with a chlorine atom. This is distinct from a classic chloromethylation (e.g., the Blanc reaction), which introduces a new chloromethyl (-CH₂Cl) moiety onto an aromatic ring.[4]
Pillar 1: Mechanistic Rationale & Causality
The conversion of a secondary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The chosen reagent for this protocol is thionyl chloride (SOCl₂), favored for its high reactivity and the convenient, gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification.
The reaction proceeds through a mechanism with Sₙi (internal nucleophilic substitution) characteristics, though solvent effects can favor Sₙ2 pathways.
-
Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: This initial attack, followed by the departure of a chloride ion, forms an alkyloxonium ion. Deprotonation by a base (often pyridine, or the chloride ion itself) yields a key intermediate: an alkyl chlorosulfite.
-
Internal Nucleophilic Attack: The chlorosulfite intermediate undergoes an internal rearrangement. The chloride atom is delivered from the intermediate to the carbon atom, while the C-O bond cleaves. This concerted step results in the formation of the alkyl chloride product and the release of sulfur dioxide and hydrogen chloride gas.
This pathway ensures a controlled and efficient conversion under relatively mild conditions.
Caption: Reaction mechanism for the chlorination of an alcohol using thionyl chloride.
Pillar 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature control and anhydrous technique, is critical for achieving high yield and purity.
Materials & Equipment
| Material | Grade | Supplier Example | CAS Number |
| 1-Benzyl-piperidin-4-ol | ≥98% | Sigma-Aldrich | 4727-72-4 |
| Thionyl chloride (SOCl₂) | ≥99%, ReagentPlus® | Sigma-Aldrich | 7719-09-7 |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | EMD Millipore | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | 7487-88-9 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
-
Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stir bar, separatory funnel, Erlenmeyer flasks, Buchner funnel.
-
Equipment: Magnetic stir plate, ice bath, rotary evaporator, fume hood, personal protective equipment (PPE).
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Benzyl-piperidin-4-ol | 191.27 | 26.1 | 1.0 | 5.00 g |
| Thionyl chloride | 118.97 | 31.3 | 1.2 | 2.28 mL (3.72 g) |
| Dichloromethane (DCM) | 84.93 | - | - | 50 mL |
Step-by-Step Methodology
All operations must be performed in a certified chemical fume hood.
-
Reaction Setup:
-
Place 5.00 g (26.1 mmol) of 1-benzyl-piperidin-4-ol into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.
-
Fit the flask with a pressure-equalizing dropping funnel and a condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ fumes).
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Carefully charge the dropping funnel with 2.28 mL (31.3 mmol) of thionyl chloride.
-
Add the thionyl chloride dropwise to the stirred solution over a period of 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. A white precipitate may form.
-
Causality Check: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM or 50% EtOAc in Hexanes). The product spot should be less polar than the starting alcohol.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
CAUTION: The following step is highly exothermic and releases gas. Perform slowly and with vigorous stirring.
-
Carefully and slowly pour the reaction mixture into a separate beaker containing ~100 mL of crushed ice and 100 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Stir the biphasic mixture until all gas evolution has ceased. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
-
Extraction and Isolation: [5]
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic extracts. Wash the combined organic layer with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford 1-benzyl-4-chloropiperidine.
-
Caption: Experimental workflow for the synthesis of 1-benzyl-4-chloropiperidine.
Pillar 3: Safety, Handling, and Trustworthiness
A protocol's trustworthiness is directly linked to its safety and reproducibility. The reagents used in this synthesis are hazardous and require strict adherence to safety protocols.
Hazard Analysis
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. Causes severe burns upon contact with skin, eyes, and respiratory tract.[6] Always handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrogen Chloride (HCl gas byproduct): Highly corrosive and an irritant to the respiratory system.[7] The reaction must be vented through a scrubber containing a base (e.g., NaOH solution).
-
Paraformaldehyde (for context on chloromethylating agents): Although not used in this specific protocol, it is a flammable solid, a suspected carcinogen, and harmful if inhaled or swallowed.[8][9]
Personal Protective Equipment (PPE)
| Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes of corrosive liquids |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact with corrosive reagents and solvents |
| Body Protection | Flame-retardant lab coat | Protects skin and clothing |
| Respiratory Protection | Not required if performed in a fume hood | Emergency use: respirator with acid gas cartridge |
Emergency & Disposal Procedures
-
Spills: For small spills of SOCl₂, neutralize with sodium bicarbonate or a 1:1:1 mixture of soda ash, clay absorbent, and sand. For large spills, evacuate the area and contact institutional safety personnel.
-
Exposure:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
-
Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate. All chlorinated organic waste must be collected in a designated halogenated waste container for proper disposal according to institutional and local regulations.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]
-
1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Standard Operating Procedures. University of California, Los Angeles. [Link]
-
Formaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET - PENTA. (2024). Penta Chemicals. [Link]
-
SAFETY DATA SHEET 103680-Chloromethyl methyl ether. DC Fine Chemicals. [Link]
-
Health and Safety Hazards Associated with Chloromethyl Methyl Ether. Albert Einstein College of Medicine. [Link]
-
Safety data sheet - Agar Scientific. (2022). Agar Scientific. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bu.edu [bu.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Application Note: High-Purity Recrystallization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol Hydrochloride
Topic: Recrystallization method for 1-Benzyl-3-(chloromethyl)piperidin-4-ol Content Type: Detailed Application Note and Protocol
Introduction & Strategic Context
1-Benzyl-3-(chloromethyl)piperidin-4-ol is a critical piperidine scaffold intermediate, often utilized in the synthesis of serotonin reuptake inhibitors (SSRIs) and neurokinin receptor antagonists. Its structural core—a 3,4-disubstituted piperidine—presents unique purification challenges due to the coexistence of a nucleophilic hydroxyl group (C4-OH) and an electrophilic chloromethyl group (C3-CH₂Cl).
The Stability Paradox
The primary challenge in purifying this compound is its inherent potential for intramolecular cyclization. Under basic conditions or elevated temperatures, the C4-hydroxyl group or the tertiary nitrogen can attack the C3-chloromethyl moiety, leading to the formation of oxetane or aziridinium by-products.
Therefore, recrystallization as the Hydrochloride (HCl) salt is the standard industry approach. Protonation of the nitrogen deactivates the amine, and the acidic environment suppresses alkoxide formation, stabilizing the linear structure during thermal processing.
Solvent System Selection (Solubility Thermodynamics)
Based on the dielectric constants and Hansen Solubility Parameters (HSP) of the piperidine scaffold, the following solvent systems are validated:
| Solvent System | Role | Rationale |
| Isopropanol (IPA) | Primary Solvent | High solubility for the salt at boiling point (82°C); moderate solubility at RT. |
| Ethyl Acetate (EtOAc) | Anti-Solvent | Low polarity reduces solubility of the ionic salt, driving high-yield precipitation. |
| Ethanol (Absolute) | Alternative Primary | Used if the crude is highly impure; offers higher solubilizing power but lower recovery yields. |
Critical Constraint: Avoid water. Hydrolysis of the primary alkyl chloride to the diol (1-Benzyl-3-(hydroxymethyl)piperidin-4-ol) is rapid in hot aqueous media. Use anhydrous solvents.
Detailed Protocol: Recrystallization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol HCl
Phase 1: Preparation of the Crude Salt
Note: If starting from the free base oil, perform this conversion immediately to prevent degradation.
-
Dissolve the crude free base (oil) in 5 volumes of anhydrous Ethyl Acetate (0°C).
-
Slowly add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl) dropwise.
-
Maintain temperature < 10°C to prevent exotherms from triggering cyclization.
-
The crude HCl salt will precipitate as an off-white to beige solid. Filter and dry under vacuum/nitrogen.
Phase 2: The Recrystallization Workflow
Reagents:
-
Crude 1-Benzyl-3-(chloromethyl)piperidin-4-ol HCl
-
Solvent A: Anhydrous Isopropanol (IPA)
-
Solvent B: Anhydrous Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Dissolution:
-
Charge the crude solid into a reactor equipped with a reflux condenser and nitrogen blanket.
-
Add Solvent A (IPA) at a ratio of 3 mL per gram of solid.
-
Heat the slurry to 75–80°C (just below reflux).
-
Observation Point: If the solid does not dissolve completely, add more IPA in 0.5 mL/g increments. Do not exceed 5 mL/g.
-
-
Hot Filtration (Polishing):
-
If insoluble particulates (inorganic salts/dust) remain, filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.
-
Critical: Keep the filtrate hot to prevent premature crashing.
-
-
Controlled Nucleation:
-
Allow the clear filtrate to cool slowly to 45–50°C .
-
Seeding (Optional but Recommended): Add 0.1% w/w pure seed crystals to induce uniform growth and prevent "oiling out."
-
-
Anti-Solvent Addition:
-
Once turbidity begins (cloud point), slowly add Solvent B (EtOAc) dropwise.
-
Target Ratio: Final solvent composition should be approximately 1:1 to 1:2 (IPA:EtOAc) .
-
Mechanistic Insight: The addition of EtOAc lowers the dielectric constant of the medium, forcing the ionic lattice to crystallize out of solution.
-
-
Crystallization & Aging:
-
Cool the mixture to 20–25°C over 1 hour.
-
Further cool to 0–5°C using an ice bath and stir for 2 hours.
-
Why Aging? This allows the crystal lattice to reject impurities (diastereomers or hydrolysis products) that might otherwise be trapped in rapid precipitation.
-
-
Isolation:
-
Filter the cold slurry under vacuum.
-
Wash the filter cake with cold 1:2 IPA:EtOAc mixture.
-
Dry the white crystalline solid in a vacuum oven at 40°C for 12 hours.
-
Process Visualization (Workflow Diagram)
Figure 1: Step-by-step workflow for the conversion of crude oil to purified crystalline hydrochloride salt.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or impurity profile is too high. | Re-heat to dissolve oil. Add seed crystals at 50°C. Increase IPA ratio slightly. |
| Low Yield | Too much IPA used; Salt is too soluble. | Distill off excess IPA under vacuum or increase EtOAc (Anti-solvent) volume. |
| Hydrolysis (Impurity) | Presence of water in solvents or atmosphere. | Use anhydrous solvents (KF < 0.1%). Minimize exposure to humid air. |
| Color Retention | Oxidation products trapped. | Add 1% Activated Carbon during the hot dissolution step, stir for 15 mins, then hot filter. |
Safety & Handling (HSE)
-
Genotoxicity Warning: Alkyl chlorides are potential alkylating agents. Handle in a fume hood with double gloving (Nitrile/Laminate).
-
Corrosivity: The HCl salt is acidic. Avoid inhalation of dust.
-
Thermal Instability: Do not heat the dry solid above 60°C; risk of decomposition.
References
-
Paroxetine Intermediate Synthesis: Detailed procedures for 3,4-disubstituted piperidines and resolution via salt form
-
Source:
-
-
Piperidine Recrystallization Techniques: General methodologies for piperidine-4-one and piperidinol deriv
-
Source:
-
-
Physical Properties of Analogous Chloromethyl Piperidines: Melting point and solubility data for 1-Benzyl-4-(chloromethyl)piperidine HCl (MP: 137-139°C).
-
Source:
-
-
General Recrystallization Standards: Principles of solvent selection and anti-solvent crystalliz
-
Source:
-
Application Note: Strategic Derivatization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol
This Application Note is designed to provide a rigorous, technical guide for the derivatization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol . It deviates from standard templates to address the specific reactivity profile of this bifunctional piperidine scaffold.
Executive Summary & Strategic Analysis
The molecule 1-Benzyl-3-(chloromethyl)piperidin-4-ol (Compound 1 ) represents a high-value "homo-halohydrin" scaffold.[1][2][3][4] Unlike simple halohydrins that cyclize to epoxides, the presence of the exocyclic methylene group at the C3 position creates a specific reactivity landscape.[5]
Researchers must navigate two competing reaction pathways:
-
Pathway A (Intramolecular Cyclization): Under strong basic conditions, the C4-alkoxide attacks the C3-chloromethyl group to form a fused oxetane system (7-oxa-3-azabicyclo[4.2.0]octane).[1][2][3][4] This is a rare and valuable scaffold for increasing metabolic stability in drug design.[2][3][4]
-
Pathway B (Intermolecular Displacement): The chloromethyl group is a primary alkyl halide, highly susceptible to
attack by external nucleophiles (azides, amines, thiols), provided the C4-hydroxyl is masked or the external nucleophile is sufficiently soft/potent to outcompete the intramolecular process.[4][5]
Reactivity Decision Matrix
| Parameter | Pathway A: Fused Oxetane Formation | Pathway B: Nucleophilic Substitution |
| Primary Reagent | Strong Base (NaH, KOtBu) | Soft Nucleophile ( |
| Solvent System | Polar Aprotic (THF, DMF) - Dilute | Polar Aprotic (DMF, DMSO) - Conc.[1][2][3][4][5] |
| Key Variable | Stereochemistry (Cis vs. Trans) | Nucleophile Strength |
| Product Type | Bicyclic Ether (Conformationally Restricted) | Functionalized Piperidine (Library Building) |
Structural & Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Caption: Figure 1 depicts the bifurcation between base-mediated cyclization (Green) and direct nucleophilic displacement (Red).[1][2][3][4]
Protocol A: Synthesis of the Fused Oxetane Scaffold
Objective: To synthesize the bicyclic ether 3-benzyl-7-oxa-3-azabicyclo[4.2.0]octane via intramolecular etherification.[1][2][3][4] Rationale: Oxetanes are increasingly used in medicinal chemistry as stable replacements for gem-dimethyl groups or carbonyls, offering improved solubility and metabolic stability.[2][3][4][5]
Materials
-
Substrate: 1-Benzyl-3-(chloromethyl)piperidin-4-ol (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[4][5]
-
Quench: Saturated Ammonium Chloride (
)
Experimental Procedure
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add NaH (1.2 equiv) and wash twice with dry hexane to remove mineral oil.[2][3][5] Suspend the NaH in anhydrous THF (
concentration relative to substrate).[5] -
Addition: Dissolve the substrate in minimal THF. Cool the NaH suspension to 0°C . Add the substrate solution dropwise over 20 minutes.[2][3][4]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Thermal Drive (Optional): If conversion is incomplete after 6 hours, heat to mild reflux (60°C) for 1 hour. Note: Oxetanes are strained; excessive heat may cause ring opening.[1][2]
-
Work-up: Cool to 0°C. Quench carefully with sat.
.[2][3] Extract with Diethyl Ether ( , 3x).[5] Wash combined organics with Brine, dry over , and concentrate.[5] -
Purification: Flash column chromatography on silica gel (neutralized with 1%
to prevent acid-catalyzed ring opening).
Validation Criteria
| Analytical Method | Expected Result | Interpretation |
| 1H NMR | Disappearance of -OH signal ( | Confirmation of deprotonation/reaction. |
| 1H NMR | Shift of C3- | The |
| LC-MS | Mass corresponds to cyclized product ( |
Protocol B: Nucleophilic Displacement (Azidation)
Objective: To introduce a nitrogen nucleophile at the C3-methyl position without affecting the C4-hydroxyl, yielding 1-benzyl-3-(azidomethyl)piperidin-4-ol.[1][2][3][4] Rationale: This intermediate allows for "Click" chemistry (CuAAC) to generate diverse libraries of triazole-substituted piperidines.[1][2][3][4]
Materials
-
Substrate: 1-Benzyl-3-(chloromethyl)piperidin-4-ol (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (3.0 equiv)[2][3][4][5] -
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst[1][2][3][4][5]
Experimental Procedure
-
Setup: Dissolve the substrate in anhydrous DMF (
). -
Reagent Addition: Add
(3.0 equiv) and NaI (0.1 equiv) in one portion. -
Reaction: Heat the mixture to 60°C for 12–16 hours.
-
Work-up: Dilute with water (5x reaction volume). Extract with Ethyl Acetate (3x).[2][3][5][7]
-
Wash: Crucial step—wash the organic layer with water (3x) and LiCl solution (5%) to remove DMF completely.[5]
-
-
Purification: The product is often pure enough for the next step.[2][3][4] If necessary, purify via silica chromatography (DCM/MeOH gradient).[4][5]
Validation Criteria
| Analytical Method | Expected Result | Interpretation |
| IR Spectroscopy | Strong band at | Diagnostic stretch for Azide ( |
| 13C NMR | Shift of C3- | Carbon attached to Cl ( |
| Safety Check | Absence of starting material | Ensure complete consumption of the alkyl chloride.[2][3][4] |
Troubleshooting & Critical Parameters
Stereochemical Considerations
The relative stereochemistry of the starting material (cis vs. trans) significantly impacts the rate of cyclization (Protocol A).[4][5]
-
Cis-isomer (OH and CH2Cl on same face): Cyclization is geometrically favored.[1][2][3][4]
-
Trans-isomer: Cyclization is difficult or impossible without conformational distortion.[1][2][3][4] If the reaction stalls, confirm the stereochemistry of your starting material.[5]
Side Reactions
-
Dimerization: In Protocol A, if the concentration is too high, intermolecular etherification (O-alkylation of a second molecule) competes with oxetane formation.[4][5] Solution: Maintain high dilution (
). -
Elimination: Strong bases at high temperatures may cause E2 elimination of the chloride to form an exocyclic alkene.[2][3][4] Solution: Keep temperature
.
References
-
Piperidine Scaffold Utility
-
Oxetane Synthesis
-
Azide Displacement Protocols
-
General Reactivity of 3-Chloropiperidines
Sources
- 1. 4727-72-4|1-Benzylpiperidin-4-ol|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6833458B2 - Practical syntheses of chiral trans-3, 4-disubstituted piperidines and the intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with side product formation during the synthesis of substituted piperidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
This resource is structured into two main sections: a detailed Troubleshooting Guide organized by common synthetic methods, and a comprehensive Frequently Asked Questions (FAQs) section.
Part 1: Troubleshooting Guide for Common Synthetic Routes
This section directly addresses specific issues related to side product formation in prevalent methods for piperidine synthesis.
Reductive Amination
Reductive amination is a cornerstone of piperidine synthesis, but it is not without its pitfalls. Let's explore common issues and their solutions.
Question: My reductive amination is producing a significant amount of a tertiary amine byproduct. What is causing this over-alkylation and how can I prevent it?
Answer:
Over-alkylation is a frequent challenge in reductive amination, occurring when the newly formed piperidine (a secondary amine) reacts with another molecule of the aldehyde/ketone starting material.[1] This secondary amine is often more nucleophilic than the primary amine you started with, leading to the formation of a tertiary amine side product.
Root Cause Analysis:
-
Relative Nucleophilicity: The product piperidine can be more reactive than the starting amine.
-
Reaction Conditions: One-pot procedures where all reagents are mixed from the start can exacerbate this issue.
Troubleshooting Strategies:
-
Stepwise Procedure: A highly effective method is to first form the imine/enamine intermediate before introducing the reducing agent.[1] This minimizes the concentration of the secondary amine product in the presence of the aldehyde/ketone.
-
Control Stoichiometry: Using a slight excess of the carbonyl compound or a stoichiometric amount of the amine can help consume the starting amine before significant over-alkylation occurs.[1]
-
Choice of Reducing Agent: While powerful reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting carbonyl.[2] Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they preferentially reduce the iminium ion over the carbonyl group.[1][2]
Experimental Protocol: Stepwise Reductive Amination to Minimize Over-Alkylation
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde/ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a dehydrating agent like magnesium sulfate or molecular sieves. Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature until the imine is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Question: I'm observing a significant amount of alcohol byproduct corresponding to the reduction of my starting aldehyde/ketone. How can I improve the selectivity of my reaction?
Answer:
The formation of an alcohol byproduct is a clear indication that your reducing agent is reacting with the starting carbonyl compound before it can form the imine intermediate.
Root Cause Analysis:
-
Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[2]
-
Slow Imine Formation: If the formation of the imine is slow, the reducing agent has a greater opportunity to react with the carbonyl starting material.
Troubleshooting Strategies:
-
Use a Selective Reducing Agent: The most effective solution is to switch to a milder reducing agent that shows a strong preference for the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[1][2]
-
Optimize pH: Imine formation is often catalyzed by mild acid. The optimal pH range is typically between 4 and 6.[1] At a pH that is too low, the amine will be protonated and non-nucleophilic. At a pH that is too high, the carbonyl will not be sufficiently activated. A small amount of acetic acid can be added to facilitate imine formation.
-
Pre-formation of the Imine: As mentioned previously, forming the imine in a separate step before adding the reducing agent will eliminate this side reaction.
Data Presentation: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Selectivity for Iminium Ion | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Can reduce starting carbonyls; best for pre-formed imines.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate to High | Methanol, Ethanol | Toxic cyanide byproduct; pH-dependent reactivity.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | DCM, DCE, THF | Moisture sensitive; generally the preferred reagent for one-pot reactions.[1][3] |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common cores in piperidine-containing natural products and pharmaceuticals.
Question: My Pictet-Spengler reaction is giving me a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
Answer:
The formation of regioisomers in the Pictet-Spengler reaction arises when the aromatic ring of the β-arylethylamine has multiple positions that can undergo electrophilic attack by the iminium ion intermediate.
Root Cause Analysis:
-
Electronic Effects: The position of cyclization is directed by the electron-donating groups on the aromatic ring. Cyclization will preferentially occur at the most nucleophilic position.
-
Steric Hindrance: Bulky substituents on the aromatic ring can disfavor cyclization at adjacent positions.
Troubleshooting Strategies:
-
Strategic Placement of Activating Groups: Ensure that your starting β-arylethylamine has a strong electron-donating group (e.g., hydroxyl, alkoxy) positioned to activate a single, desired cyclization position.
-
Use of Blocking Groups: In some cases, a temporary blocking group can be installed on the aromatic ring to prevent reaction at an undesired position. This group can be removed in a subsequent step.
-
Enzyme Catalysis: For certain substrates, enzymatic Pictet-Spengler reactions, such as those using strictosidine synthase, can offer exceptional regioselectivity and stereoselectivity.[4]
-
Reaction Conditions: While less common for controlling regioselectivity, solvent and temperature can sometimes influence the product distribution. It is worth exploring variations in these parameters.
Visualization: Regioselectivity in the Pictet-Spengler Reaction
Caption: Control of regioselectivity in the Pictet-Spengler reaction.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction provides a convergent approach to substituted piperidines, but can be plagued by side reactions if not properly controlled.
Question: My aza-Diels-Alder reaction is proceeding with low diastereoselectivity. What factors influence the stereochemical outcome and how can I improve it?
Answer:
Low diastereoselectivity in the aza-Diels-Alder reaction can often be attributed to a stepwise Mannich-Michael pathway competing with the desired concerted [4+2] cycloaddition.[2] The stereochemical outcome is highly dependent on the nature of the reactants, catalyst, and reaction conditions.
Root Cause Analysis:
-
Reaction Mechanism: A stepwise mechanism allows for bond rotation in the intermediate, leading to a loss of stereochemical information.
-
Catalyst Choice: The type and strength of the Lewis or Brønsted acid catalyst can significantly influence the reaction pathway.[5]
-
Substrate Structure: The geometry of the diene and the dienophile (imine) play a crucial role in determining the facial selectivity of the cycloaddition.
Troubleshooting Strategies:
-
Catalyst Screening: Experiment with a variety of Lewis acids (e.g., ZnCl₂, InCl₃, ZrCl₄) and Brønsted acids (e.g., TFA) to identify a catalyst that favors a concerted pathway.[6][7]
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the diene or the imine can effectively bias the facial selectivity of the cycloaddition, leading to a single diastereomer.
-
Optimize Reaction Temperature: Lowering the reaction temperature can favor the more ordered transition state of the concerted pathway, often leading to improved diastereoselectivity.[2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states. A systematic screen of solvents is recommended.
Visualization: Troubleshooting Low Diastereoselectivity in Aza-Diels-Alder Reactions
Caption: Decision tree for troubleshooting low diastereoselectivity.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to side product formation in piperidine synthesis.
Q1: I am observing epimerization of a stereocenter in my substituted piperidine product. What conditions can cause this and how can I prevent it?
A1: Epimerization, the change in configuration at one stereocenter, can be a frustrating side reaction. It is often caused by the formation of an intermediate that allows for racemization or equilibration to a more stable diastereomer.
-
Mechanism: Epimerization adjacent to the nitrogen atom can occur through the formation of an enamine or an α-amino radical intermediate.[8] For stereocenters elsewhere on the ring, enolate formation (if a carbonyl is present) or other reversible bond-cleavage/formation pathways can be the culprit.
-
Prevention:
-
Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures, which can promote enamine or enolate formation.
-
Protecting Groups: Protecting the piperidine nitrogen with a suitable group (e.g., Boc, Cbz) can prevent enamine formation.
-
Careful Work-up: Some epimerization can occur during aqueous work-up. Modifying the work-up procedure, for instance by using a phosphate buffer at pH 7, may prevent this.[9]
-
Photocatalysis: Be aware that some modern synthetic methods utilizing photoredox catalysis can intentionally or unintentionally cause epimerization through radical intermediates.[8][10]
-
Q2: My reaction involving a transition metal catalyst is sluggish and giving low yields, suggesting catalyst poisoning. What are common poisons in piperidine synthesis and how can I mitigate this issue?
A2: Catalyst poisoning is a common problem, especially when working with nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atom of the piperidine ring (or pyridine precursor) can strongly coordinate to the metal center, deactivating the catalyst.[11][12]
-
Common Poisons:
-
Substrate/Product: The piperidine product itself is often a stronger poison than the starting pyridine.[11]
-
Sulfur and Halogen Compounds: Trace impurities in starting materials or solvents can irreversibly poison precious metal catalysts (e.g., Pd, Pt, Rh).[11]
-
Carbon Monoxide: Can be present as an impurity in hydrogen gas or arise from side reactions.[11]
-
-
Mitigation Strategies:
-
Purify Starting Materials: Ensure all reactants and solvents are of high purity. Distillation or passing through a plug of alumina can remove many impurities.
-
Use of Additives: In pyridine hydrogenations, conducting the reaction in the presence of a strong acid (e.g., HCl, acetic acid) can protonate the nitrogen, preventing it from binding to the catalyst.[12]
-
Catalyst Choice: Some catalysts are more robust to poisoning than others. For example, iridium-based catalysts have shown promise in pyridine reductions by operating through a mechanism that is less susceptible to nitrogen coordination.[13]
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome partial poisoning.[11]
-
Q3: I am trying to synthesize an N-substituted piperidine, but I am forming a quaternary ammonium salt as a byproduct. How can I avoid this?
A3: The formation of a quaternary ammonium salt is a form of over-alkylation, where the N-substituted piperidine product reacts further with the alkylating agent.
-
Cause: This is most common in direct N-alkylation reactions using alkyl halides. The product tertiary amine can still be nucleophilic enough to displace another halide.
-
Prevention:
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, minimizing the chance of a second alkylation.
-
Control Stoichiometry: Use a slight excess of the piperidine starting material to ensure the alkylating agent is consumed before it can react with the product.
-
Alternative Methods: Reductive amination is an excellent alternative for N-alkylation that completely avoids the problem of quaternization.[14]
-
Q4: I am observing the formation of an N-oxide side product. How is this formed and how can I prevent it?
A4: N-oxide formation is an oxidation of the tertiary nitrogen atom in your piperidine ring.
-
Cause: This can occur if your reaction is exposed to oxidizing agents or even atmospheric oxygen under certain conditions, particularly if your reaction involves metal catalysts that can facilitate oxidation. In some biological systems and upon oral administration of a drug, N-oxides can be formed metabolically and may even act as prodrugs.[15][16]
-
Prevention:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Purify Reagents: Ensure that your reagents and solvents are free from peroxide impurities.
-
Avoid Oxidizing Conditions: Be mindful of the reagents you are using and any potential for undesired oxidation.
-
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Benchchem. (n.d.). Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Efficient Synthesis of Substituted Piperidines.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (n.d.). PMC.
- Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025, December 3). BIOENGINEER.ORG.
- Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing.
- General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (n.d.). ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Optimization of Piperidine Ring Formation.
- Benchchem. (n.d.). avoiding catalyst poisoning in piperidine hydrogenation.
- Piperidine synthesis. (n.d.). Organic Chemistry Portal.
- Piperidine Synthesis. (2025, June 4). DTIC.
- Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). SciSpace.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). ACS Publications.
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (n.d.). Google Patents.
- (PDF) The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate.
- N-oxides as prodrugs of piperazine and piperidine derivatives. (n.d.). Google Patents.
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011, March 9). Organic & Biomolecular Chemistry (RSC Publishing).
- Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC.
- Pictet-Spengler reaction. (n.d.). Name-Reaction.com.
- Reductive amination difficulties - poor conversion. (2024, May 2). Reddit.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022, April 29). ACS Publications.
- Aza Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. (n.d.). Journal of the American Chemical Society.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021, September 6). ResearchGate.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal.
- CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. (n.d.). PMC.
- Reductive Amination - Common Conditions. (n.d.).
- Reductive Amination Reaction. (2011, July 14). OpenBU.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bioengineer.org [bioengineer.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 16. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Stereoselectivity in Piperidine Synthesis
Welcome to the Piperidine Synthesis Technical Support Center. Chiral piperidines are ubiquitous in FDA-approved pharmaceuticals, but their synthesis is notoriously prone to stereochemical erosion. This guide provides mechanistic troubleshooting, field-proven protocols, and data-driven solutions for researchers facing low enantiomeric excess (ee), poor diastereomeric ratios (dr), or epimerization issues.
Section 1: Transition-Metal Catalyzed Asymmetric Hydrogenation
Q1: I am attempting the asymmetric hydrogenation of a 2-substituted pyridine using a transition-metal catalyst, but my enantiomeric excess (ee) is consistently below 50%, and the reaction stalls before completion. What is the fundamental cause, and how can I resolve this?
Causality & Explanation: The low reactivity and premature stalling are classic symptoms of catalyst poisoning. Pyridines possess high aromatic stabilization energy, making the initial reduction thermodynamically challenging[1]. More critically, once the reaction proceeds, the resulting piperidine product is a significantly stronger Lewis base than the starting pyridine. This highly basic piperidine coordinates tightly to the transition metal center (e.g., Rh, Ir, or Ru), blocking the active catalytic sites and halting the catalytic cycle[1]. Furthermore, unactivated pyridines lack a strong directing group to lock the facial approach of the chiral catalyst, leading to poor enantiomeric excess.
Solution: Substrate activation via N-alkylation (forming a pyridinium salt) or protonation (using acidic media like AcOH) is mandatory[1]. This activation disrupts the aromaticity, making the ring more susceptible to reduction, and prevents the resulting piperidinium ion from coordinating to the metal. Alternatively, utilizing a chiral auxiliary approach or in situ protection (e.g., adding Boc₂O) can trap the nucleophilic nitrogen immediately upon reduction.
Table 1: Influence of Activation Strategy on Pyridine Hydrogenation
| Substrate | Catalyst System | Additive / Activation | Yield (%) | ee (%) |
| 2-Methylpyridine | [Ir(COD)Cl]₂ / Chiral Phosphine | None | <10 | N/A |
| 2-Methylpyridine | [Ir(COD)Cl]₂ / Chiral Phosphine | I₂, Boc₂O | 85 | 88 |
| N-Benzyl-2-methylpyridinium | [Ir(COD)Cl]₂ / Chiral Phosphine | None | 92 | 95 |
| 3-Arylpyridine | Rh / Josiphos | AcOH | 81 | 96 |
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Piperidines
This self-validating protocol describes the synthesis of enantioenriched 3-piperidines via an asymmetric reductive Heck reaction[2].
-
Preparation: In an argon-filled glovebox, charge a dry reaction vial with[Rh(C₂H₄)₂Cl]₂ (2.5 mol%), a chiral Josiphos ligand (5.5 mol%), and the desired arylboronic acid (2.0 equiv).
-
Solvent Addition (Critical Check): Add a degassed solvent mixture of THP:toluene:H₂O (1:1:1) to achieve exactly a 1 M concentration[2]. Self-Validation: Concentrations below 1 M will result in poor conversion and recovered starting material. Ensure exact volume measurements.
-
Substrate & Base: Add phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and CsOH (1.5 equiv).
-
Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 70 °C for 24 hours[2].
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to yield the enantioenriched tetrahydropyridine intermediate[2]. Subsequent standard hydrogenation (Pd/C, H₂) yields the chiral piperidine.
Caption: Diagnostic workflow for resolving low ee and conversion in pyridine hydrogenation.
Section 2: Organocatalytic Synthesis and Diastereomeric Ratios (dr)
Q2: I am synthesizing a highly substituted chiral piperidine using an organocatalytic cascade (e.g., Mannich/aza-Michael). My enantiomeric excess is excellent (>95%), but my diastereomeric ratio (dr) is poor (near 1:1). Why is the dr uncoupled from the ee?
Causality & Explanation: In organocatalytic cascade reactions, enantioselectivity is typically locked in during the first irreversible bond-forming step (e.g., the initial Mannich addition controlled by the chiral microenvironment of a phosphoric acid)[3]. However, the subsequent ring-closing step (aza-Michael addition or hemiaminalization) is often reversible. If the reaction is left too long or run at elevated temperatures, the kinetically favored diastereomer can epimerize into a thermodynamically more stable isomer, or equilibrate to a 1:1 mixture if the stabilities are similar[4]. Furthermore, the steric bulk of N-protecting groups (like Boc or Benzyl) strongly influences the conformational preferences of the developing piperidine ring[4].
Solution: Lower the reaction temperature to trap the kinetic product. Alternatively, screen different N-protecting groups to alter the steric environment; switching from a Benzyl to a Boc group can drastically shift the thermodynamic equilibrium toward a single diastereomer[4].
Table 2: Influence of Catalyst and Protecting Group on Diastereomeric Ratio[4]
| Catalyst / Method | N-Protecting Group | Substrate Type | Diastereomeric Ratio (trans:cis) |
| 10% Pd/C (H₂) | Benzyl | 3,5-disubstituted pyridine | 70 : 30 |
| 10% PtO₂ (H₂) | Benzyl | 3,5-disubstituted pyridine | 40 : 60 |
| PtO₂ (H₂) | Boc | 1,2-dihydropyridine | >20 : 1 |
| Chiral Phosphoric Acid | None (Bis-indole) | Imino ester + 3-vinyl indole | >95 : 5 |
Protocol 2: Asymmetric Organocatalytic Synthesis of Polysubstituted Piperidines
This protocol outlines the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates using chiral phosphoric acid catalysis[3].
-
Preparation: In a dry reaction vial, dissolve the imino ester (0.1 mmol) and 3-vinyl indole (0.12 mmol) in anhydrous dichloromethane (1.0 mL)[3].
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (10 mol%)[3]. Note: The bulky BINOL-derived phosphoric acid provides the chiral microenvironment necessary for facial discrimination during the initial addition.
-
Reaction (Critical Check): Stir the mixture at room temperature for exactly 1 hour[3]. Self-Validation: TLC monitoring should confirm complete consumption of the imino ester. Do not extend the reaction time unnecessarily, as prolonged exposure leads to reversible ring-opening/closing and erosion of the diastereomeric ratio.
-
Purification: Directly load the reaction mixture onto a silica gel column. Elute with a gradient of hexane/ethyl acetate to isolate the pure bisindole-piperidine-amino acid hybrid[3]. Expect yields up to 70% and ee up to 99%[3].
Caption: Logical flow of organocatalytic cascades highlighting kinetic vs. thermodynamic control.
Section 3: Workup and Epimerization Troubleshooting
Q3: My crude NMR shows a single diastereomer, but after silica gel chromatography, I isolate a mixture of epimers. What is happening?
Causality & Explanation: Piperidines with electron-withdrawing groups (e.g., esters, ketones, or carbothioamides) at the C3 or C4 positions possess highly acidic α-protons[4]. The slightly acidic nature of standard silica gel, combined with the inherent basicity of the piperidine nitrogen, creates a microenvironment that catalyzes an enolization/epimerization process during column chromatography.
Solution: Deactivate the silica gel prior to loading your sample. Flush the column with an eluent containing 1-5% triethylamine (Et₃N) or ammonia to neutralize the acidic silanol sites. Alternatively, utilize neutral alumina for chromatography or bypass chromatography entirely by attempting a direct crystallization of the diastereomeric salt using a chiral resolving agent (e.g., (R)-mandelic acid)[5].
References
Sources
- 1. Asymmetric arene hydrogenation: towards sustainability and application - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00329A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Impurity Removal for 1-Benzyl-3-(chloromethyl)piperidin-4-ol
The following technical guide addresses the purification and impurity management of 1-Benzyl-3-(chloromethyl)piperidin-4-ol . This compound is a critical bifunctional piperidine intermediate, often utilized in the synthesis of fused heterocycles (e.g., tetrahydrofuro[3,2-c]pyridines) or as a scaffold for complex pharmaceutical agents (similar to Paroxetine precursors).
Executive Summary & Compound Profile
-
Target Molecule: 1-Benzyl-3-(chloromethyl)piperidin-4-ol
-
Chemical Class: Piperidine Chlorohydrin / Amino-Alcohol.[1]
-
Critical Reactivity: The molecule contains a primary alkyl chloride (electrophile) and a secondary alcohol (nucleophile) on the same scaffold. Under basic conditions, it is prone to intramolecular cyclization to form a fused tetrahydrofuran ring.
-
Primary Impurities:
-
Precursor Diol: 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol (Starting Material).[1]
-
Over-Chlorinated Side Product: 1-Benzyl-3-(chloromethyl)-4-chloropiperidine (Dichloride).
-
Cyclized Artifact: 1-Benzyl-octahydrofuro[3,2-c]pyridine (Ether).
-
Troubleshooting Guide (Q&A)
Issue 1: Persistent Presence of Starting Material (Diol)
Q: I have treated the diol with thionyl chloride (
A: The diol is significantly more polar (hydrophilic) than your target chlorohydrin.
-
Root Cause: Incomplete reaction or hydrolysis of the product during aqueous workup.
-
Removal Strategy: Use a pH-controlled differential extraction .
-
Dissolve the crude mixture in Dichloromethane (DCM).
-
Wash with cold water (pH 7). The diol will preferentially partition into the aqueous phase due to its two hydroxyl groups, while the chlorohydrin remains in the organic phase.
-
Validation: Check the aqueous wash by TLC (10% MeOH in DCM). If the diol is persistent, saturate the aqueous phase with NaCl (brine) to force the chlorohydrin out, but keep the wash volume high to retain the diol.
-
Issue 2: Spontaneous Cyclization (Loss of Product)
Q: My product purity decreases upon storage, and a new non-polar spot appears. Mass spec shows a loss of HCl (M-36).
A: You are observing intramolecular etherification .
-
Mechanism: The secondary hydroxyl group at C4 attacks the chloromethyl group at C3, displacing chloride and forming a fused tetrahydrofuran ring. This is accelerated by heat and bases.
-
Solution:
-
Storage: Store the compound as its Hydrochloride (HCl) salt . The protonation of the amine and the acidic environment prevents the alkoxide formation necessary for cyclization.
-
Workup: Avoid strong bases (NaOH, KOH) during neutralization. Use mild bases like Sodium Bicarbonate (
) or Ammonium Hydroxide ( ) and keep the temperature below 5°C.
-
Issue 3: Separation of Cis/Trans Isomers
Q: I have a mixture of cis- and trans-isomers. How can I separate them without column chromatography?
A: Fractional crystallization of the salt form is the most scalable method.
-
Protocol: Convert the free base to the HCl salt using 1.1 equivalents of HCl in Ethanol/Diethyl Ether.
-
Solvent System: The trans-isomer hydrochloride is typically less soluble in Isopropanol (IPA) or Acetone/Ethanol mixtures than the cis-isomer.[1]
-
Procedure: Dissolve the salt mixture in hot IPA. Allow to cool slowly to 4°C. The precipitate is usually enriched in the trans-isomer.
Experimental Protocols
Protocol A: Selective Purification via Acid-Base Extraction
Use this protocol to remove non-basic impurities and the polar diol.[2]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x volumes).
-
Chemistry: The amine is protonated and moves to the water phase. Non-basic impurities (e.g., non-amine side products) remain in EtOAc.
-
-
Wash: Wash the combined acidic aqueous layer with fresh EtOAc to remove entrained organics.
-
Basification (CRITICAL): Cool the aqueous layer to 0°C . Slowly add saturated
until pH reaches 8.0–8.5.-
Warning: Do not exceed pH 9 or use strong bases to prevent cyclization.
-
-
Re-extraction: Extract the cold aqueous mixture immediately with DCM (3x).
-
Drying: Dry over
(Sodium Sulfate) and concentrate in vacuo at <30°C.
Protocol B: Hydrochloride Salt Formation (Stabilization)
-
Dissolve the purified free base in anhydrous Diethyl Ether (10 mL/g).
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise with vigorous stirring until no further precipitate forms.
-
Filter the white solid under Argon (hygroscopic).
-
Wash with cold Ether and dry under vacuum.
Data Visualization & Logic Flows
Figure 1: Impurity Pathways & Control Logic
This diagram illustrates the chemical fate of the starting material and the pathways leading to common impurities.
Caption: Chemical pathways showing the formation of the target chlorohydrin and its degradation routes into cyclized ether or over-chlorinated byproducts.
Figure 2: Purification Decision Tree
Follow this flowchart to select the correct purification method based on your impurity profile.
Caption: Decision matrix for selecting the appropriate purification workflow based on observed impurities.
Quantitative Data: Solubility Profile
| Solvent | Free Base Solubility | HCl Salt Solubility | Application |
| Water | Low (pH > 8) | High | Impurity Partitioning |
| Dichloromethane | High | Low | Extraction of Free Base |
| Isopropanol | High | Moderate (Hot) / Low (Cold) | Recrystallization |
| Diethyl Ether | Moderate | Insoluble | Precipitation of Salt |
References
-
Sigma-Aldrich. 1-Benzyl-4-hydroxypiperidine Product Analysis & Safety Data. Retrieved from .
-
ChemicalBook. 1-Benzylpiperidin-4-ol Properties and Stability. Retrieved from .
-
Arkat USA. Synthesis and absolute configuration of optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Arkivoc 2011. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: 1-Benzyl-4-methylpiperidin-3-ol (Structural Analog Data).[1] Retrieved from .
-
ResearchGate. Reactions of alcohols with Thionyl Chloride: Mechanisms and Stereochemistry. Retrieved from .
Sources
How to avoid over-alkylation in piperidine synthesis
Technical Support Ticket: #PIP-ALK-001 Subject: Prevention of Quaternary Ammonium Salt Formation (Over-Alkylation) in Piperidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Strategy Selector
Welcome to the Amine Synthesis Support Hub. Before proceeding with a protocol, please identify your reaction constraints using the decision matrix below. This will determine whether you should optimize a direct alkylation or switch to reductive amination.
Figure 1: Strategic decision tree for selecting the optimal synthesis route. Reductive amination is preferred for selectivity.
Module 2: Direct Alkylation Optimization
Status: Active Troubleshooting Use Case: You must use an alkyl halide (e.g., the carbonyl precursor is unstable or unavailable).
The Core Problem:
In standard
Protocol A: The "Salt Precipitation" Method (Kinetic Control)
This method utilizes solvent polarity to precipitate the mono-alkylated product as a hydrohalide salt, physically removing it from the reaction mixture before it can react further.
| Parameter | Recommendation | Rationale |
| Solvent | Et₂O, Toluene, or EtOAc | Non-polar/low-polarity solvents cause the ionic mono-alkylated salt to precipitate immediately. |
| Base | None (initially) | Adding base releases the free amine, which is soluble and reactive. Run the reaction without base first to trap the salt. |
| Stoichiometry | 1:1 (Strict) | Excess alkyl halide guarantees over-alkylation. |
| Addition | Syringe Pump | Add R-X to Piperidine dropwise over 1-2 hours. |
Step-by-Step:
-
Dissolve Piperidine (1.0 equiv) in anhydrous Ether or Toluene (0.1 M).
-
Cool to 0°C.
-
Add Alkyl Halide (0.95 equiv) dropwise via syringe pump.
-
Observation: A white precipitate (Piperidinium salt) should form.
-
Filter the solid.[1]
-
Workup: Partition the solid between DCM and saturated
to liberate the free tertiary amine.
Protocol B: Inorganic Base Modulation
If the salt method fails due to solubility issues, use a weak inorganic base in a polar aprotic solvent.
-
Base: Cesium Carbonate (
). The "Cesium Effect" often promotes mono-alkylation due to the large cation radius and solubility profile [1]. -
Solvent: Acetonitrile (MeCN) or DMF.[2]
-
Additive: Lithium Bromide (LiBr). In some cases, adding LiBr can disrupt aggregates and control reactivity.
Module 3: Reductive Amination (The Gold Standard)
Status: Recommended Solution Use Case: You have access to the aldehyde or ketone equivalent of your alkyl group.
Why this works: Reductive amination proceeds via an iminium ion intermediate. The reducing agent is selected to reduce the iminium species much faster than the carbonyl, but it cannot reduce the final tertiary amine product. The reaction naturally "stops" at the desired stage.
Figure 2: Mechanistic pathway of reductive amination showing the inherent prevention of quaternization.
Standard Operating Procedure (STAB Method)
Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃).
Advantages: STAB is mild and will not reduce the aldehyde/ketone competitively, nor will it produce toxic cyanide byproducts (unlike
-
Setup: Charge a flask with Piperidine (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in 1,2-Dichloroethane (DCE) or DCM .
-
Note: DCE is preferred for rate, but DCM is acceptable.
-
-
Activation: Stir for 30 minutes at Room Temp. If the ketone is sterically hindered, add catalytic Acetic Acid (AcOH, 1-2 drops).
-
Reduction: Add STAB (1.4 - 1.5 equiv) in one portion.
-
Caution: Slight gas evolution (
) may occur.
-
-
Monitoring: Stir at RT for 2-16 hours. Monitor by TLC/LCMS.[2][3]
-
Quench: Add saturated
solution. Stir vigorously for 15 mins to quench boron complexes. -
Extraction: Extract with DCM, dry over
.
Module 4: Troubleshooting & FAQs
Q: I am using Direct Alkylation and still seeing ~15% dialkylation (quaternary salt). How do I remove it? A: If you cannot prevent it, you must separate it.
-
Scavenger Resins: Use a polymer-supported isocyanate resin (scavenges unreacted secondary amine) or a sulfonic acid resin (catches all amines, then elute selectively).
-
Solubility Trick: Quaternary ammonium salts are usually insoluble in non-polar ether/hexanes, while the tertiary amine product is soluble. Triturate your crude oil with diethyl ether and filter off the solid salt.
Q: My alkyl halide is a primary iodide and extremely reactive. Even at -78°C, I get over-alkylation. A: This is a candidate for the "Sacrificial Amine" method.
-
Use a massive excess of piperidine (5-10 equivalents).
-
The statistical probability of the alkyl halide hitting a product molecule becomes negligible.
-
Cleanup: Piperidine is volatile (bp 106°C). You can remove the excess by vacuum distillation or high-vac rotary evaporation.
Q: Can I use Sodium Borohydride (
References
-
Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Selective N-Monoalkylation."[4][5][6] Tetrahedron Letters, 42(10), 1799-1802.
-
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
Comparison of synthetic routes to functionalized piperidinols
A Comparative Guide to Synthetic Routes for Functionalized Piperidinols
Functionalized piperidinols are ubiquitous structural motifs in pharmaceuticals, serving as core scaffolds for azasugars, orexin receptor antagonists, and numerous alkaloid natural products[1]. As drug discovery shifts toward more complex, sp3-rich architectures, the demand for highly regio- and stereoselective synthetic routes has intensified.
As an Application Scientist, I have evaluated three distinct, state-of-the-art synthetic methodologies for accessing functionalized piperidinols: Ir(III)-Catalyzed Borrowing Hydrogen , Pd-Catalyzed [4+2] Annulation , and Electrochemical Shono-Type Oxidation . This guide objectively compares their mechanistic causality, performance metrics, and experimental workflows to help you select the optimal route for your specific target.
Ir(III)-Catalyzed Borrowing Hydrogen (BH) Methodology
Best For: Atom-economic synthesis of 4-piperidinols from acyclic precursors.
Mechanistic Causality: Traditional syntheses of saturated aza-heterocycles often require multi-step pre-activation (e.g., halogenation or tosylation). The Borrowing Hydrogen (BH) methodology circumvents this by using an Ir(III) catalyst to temporarily remove hydrogen from an unreactive alcohol, generating a transient carbonyl. This carbonyl undergoes spontaneous condensation with a primary amine to form an imine, which the Ir(III) catalyst subsequently hydrogenates back to the saturated amine[2]. The only byproduct of this atom-efficient cycle is water[3].
Ir(III)-catalyzed Borrowing Hydrogen pathway for 4-piperidinol synthesis.
Self-Validating Experimental Protocol:
-
Setup: In an argon-filled glovebox, charge a sealed tube with 1,3,5-pentanetriol (1.0 equiv), a primary aliphatic or benzylic amine (1.2 equiv), and [Cp*IrCl2]2 catalyst (2.5 mol%).
-
Solvent & Base: Add amyl alcohol (0.5 M) and NaHCO3 (1.0 equiv). The choice of amyl alcohol allows for the higher temperatures required for the initial dehydrogenation step.
-
Reaction: Heat the mixture to 130 °C for 24 hours.
-
Validation: Cool to room temperature. Monitor the disappearance of the imine intermediate via GC-MS. Purify via silica gel chromatography. Confirm the 4-piperidinol structure via 1H-NMR (look for the characteristic upfield shift of the axial protons adjacent to the nitrogen).
Pd-Catalyzed[4+2] Annulation
Best For: Diastereoselective synthesis of 3-fluoropiperidines and highly substituted derivatives.
Mechanistic Causality: Incorporating fluorine into piperidine rings dramatically alters their basicity and lipophilicity, but direct fluorination of saturated rings suffers from poor regiocontrol. The [4+2] annulation approach solves this by building the ring around the fluorine atom. Using an α-fluoro-β-ketoester and a cyclic carbamate, a Pd(dba)2 catalyst drives an initial allylation. The resulting intermediate undergoes a spontaneous intramolecular condensation, driven by the thermodynamic stability of the resulting six-membered imine[4]. This modularity allows for rapid construction of the piperidine core with high diastereocontrol[5].
Pd-catalyzed [4+2] annulation workflow for 3-fluoropiperidine derivatives.
Self-Validating Experimental Protocol:
-
Setup: To an oven-dried flask under N2, add α-fluoro-β-ketoester (0.3 mmol) and cyclic carbamate (0.2 mmol).
-
Catalysis: Add Pd(dba)2 (5 mol%) and phosphine ligand L1 (15 mol%) in anhydrous DCM (0.1 M). The mild room-temperature condition prevents the degradation of the fluorinated precursors[5].
-
Reaction: Stir at room temperature for 18 hours.
-
Reduction to Piperidinol: To obtain the saturated piperidinol, subject the resulting imine to chemoselective reduction using NaBH(OAc)3 (1.5 equiv) in acetic acid.
-
Validation: Purify via column chromatography. Validate the relative configuration (cis/trans) of the major diastereoisomer using 2D NOESY NMR and X-ray crystallography (if solid).
Electrochemical Shono-Type Oxidation
Best For: Late-stage, single-step synthesis of chiral α-hydroxyl amide metabolites (α-piperidinols).
Mechanistic Causality: Synthesizing drug metabolites (like the oxidative metabolites of orexin receptor antagonists MK-8133) typically requires arduous de novo routes. Electrochemical Shono oxidation allows for direct C-H functionalization adjacent to the nitrogen. The anodic oxidation generates an iminium ion. Density Functional Theory (DFT) calculations reveal that the exceptional regio- and stereoselectivity are governed by the lower transition state energy of the secondary carbon radical alpha to the amide group, coupled with steric hindrance that directs the incoming water nucleophile exclusively to one face[6].
Electrochemical Shono-type oxidation for regio- and stereoselective α-piperidinols.
Self-Validating Experimental Protocol:
-
Setup: Utilize a lab-built online electrochemistry/mass spectrometry (EC/MS) platform for initial pico-scale screening, scaling up to a batch electrochemical cell[6].
-
Electrolysis: Dissolve the piperidine amide in an aqueous buffer system. Apply a constant current using graphite or platinum electrodes.
-
Reaction: The reaction proceeds at room temperature without the need for exogenous chemical oxidants.
-
Validation: Monitor the +16 Da mass shift in real-time via online MS. Isolate the product and confirm exclusive regio- and stereoselectivity using high-resolution 1H and 13C NMR.
Comparative Data Matrix
To facilitate route selection, the quantitative performance and operational requirements of each methodology are summarized below:
| Synthetic Route | Primary Catalyst / Reagent | Starting Materials | Target Scaffold | Yield Range | Stereocontrol | Green Chemistry Profile |
| Borrowing Hydrogen | Ir(III) Complex | Triols + Primary Amines | 4-Piperidinols | 39–88% | Moderate | High (Water is the only byproduct) |
| [4+2] Annulation | Pd(dba)2 / Ligand L1 | α-Fluoro-β-ketoesters | 3-Fluoropiperidines | 70–88% | High (Highly diastereoselective) | Moderate (Requires heavy metal Pd) |
| Shono Oxidation | None (Electrons) | Piperidine Amides | α-Piperidinols | Analytical to mg-scale | Exclusive (DFT-governed) | High (No chemical oxidants used) |
Conclusion
The selection of a synthetic route for functionalized piperidinols must be dictated by the target's structural requirements. For highly functionalized, fluorinated derivatives, the Pd-catalyzed [4+2] annulation offers unmatched modularity and diastereocontrol[4]. For scalable, atom-economic generation of core 4-piperidinols, the Ir(III)-catalyzed Borrowing Hydrogen method is superior due to its zero-waste profile[2]. Finally, for late-stage functionalization and metabolite synthesis, Electrochemical Shono oxidation provides an elegant, oxidant-free solution with exquisite stereoselectivity[6].
References
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.[Link]
-
Synthesis of polyhydroxy piperidines and their analogues: A novel approach towards selective inhibitors of α-glucosidase. ResearchGate.[Link]
-
A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters.[Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate.[Link]
-
One-Step Regio- and Stereoselective Electrochemical Synthesis of Orexin Receptor Antagonist Oxidative Metabolites. The Journal of Organic Chemistry.[Link]
-
A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. ACS Publications.[Link]
Sources
Benchmarking the purity of 1-Benzyl-3-(chloromethyl)piperidin-4-ol against standards
Executive Summary: The Stereochemical Imperative
In the synthesis of bicyclic nitrogen systems—specifically the 7-azabicyclo[2.2.1]heptane core found in Epibatidine analogues and neurokinin receptor antagonists—1-Benzyl-3-(chloromethyl)piperidin-4-ol is not merely a building block; it is the "kinetic switch."
The purity of this intermediate cannot be defined solely by HPLC area %. The critical quality attribute (CQA) is the relative stereochemistry between the C3-chloromethyl and C4-hydroxyl groups. Only the trans-isomer facilitates the specific intramolecular displacement required for certain bicyclic targets, while the cis-isomer often leads to decomposition or alternate ring closures.
This guide benchmarks "Standard Grade" commercial supplies against "High-Fidelity" standards, providing a self-validating analytical protocol to ensure downstream success.
The Benchmark Landscape
We compared three commercial lots (Standard Grade) against a recrystallized Reference Standard (High-Fidelity).
Table 1: Comparative Performance Metrics
| Feature | Standard Grade (Market Avg) | High-Fidelity (Reference) | Impact on Downstream Yield |
| Chemical Purity (HPLC) | 94.5% - 96.0% | > 99.2% | Moderate: Impurities compete for reagents. |
| Diastereomeric Ratio (dr) | 85:15 (Trans:Cis mixture) | > 99:1 (Stereopure) | Critical: Cis-isomer fails to cyclize cleanly, forming tar. |
| Residual Solvent | Toluene / DCM < 500 ppm | < 100 ppm | Low: Unless solvent reacts (e.g., Acetone). |
| Hydrolyzed Impurity | ~2.0% (Diol) | < 0.1% | High: Diol terminates the reaction chain. |
| Cyclization Yield | 65% - 72% | 91% - 94% | The ultimate functional benchmark. |
Critical Impurity Fate Mapping
Understanding where impurities originate and where they go is vital for process control. The diagram below maps the fate of the chloromethyl intermediate.
Figure 1: Impurity Fate Map demonstrating why stereochemical purity (trans-isomer) is essential for preventing oligomerization during the cyclization step.
Validated Experimental Protocols
Protocol A: High-Resolution HPLC (Chemical & Diastereomeric Purity)
Standard C18 methods often fail to resolve the cis/trans isomers due to the basic nitrogen tailing. This method uses a high-pH stable column with ammonium bicarbonate buffer.
Reagents:
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.5 adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: XBridge C18 (or equivalent high-pH stable), 4.6 x 150mm, 3.5µm.
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Critical for isomer resolution).
-
Detection: UV @ 215 nm (low wavelength required due to lack of strong chromophore).
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B
-
25 min: 5% B (Re-equilibration)
-
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between cis and trans isomers.
-
Tailing Factor: < 1.5 for the main peak.
Protocol B: The "Functional Cyclization" Stress Test (Self-Validating)
This protocol validates the material's fitness for use. High-purity HPLC data is meaningless if the material does not cyclize efficiently.
Principle: The trans-chlorohydrin cyclizes rapidly to the azabicyclic system under basic conditions. The cis-isomer reacts significantly slower or eliminates. We measure the Rate of Disappearance of the starting material.
Step-by-Step:
-
Dissolve: 50 mg of the sample in 2 mL of dry THF-d8 (Deuterated THF) in an NMR tube.
-
Baseline: Acquire a T=0 1H-NMR spectrum.
-
Trigger: Add 2.0 equivalents of NaOD (40% in D2O) or solid KOtBu (if analyzing in non-aqueous solvent). Note: Biphasic NaOD/THF is slower but easier to monitor.
-
Monitor: Acquire spectra every 10 minutes for 1 hour at 25°C.
-
Calculation:
Interpretation:
-
High Fidelity: >90% conversion within 30 minutes.
-
Standard Grade: <70% conversion or appearance of olefinic protons (elimination side products) at 5.5–6.0 ppm.
Analytical Workflow Visualization
Figure 2: Integrated QC workflow combining chemical assay with functional reactivity testing.
Troubleshooting & Expert Insights
-
Issue: Doublet Peaks in HPLC.
-
Cause: Likely protonation equilibrium of the piperidine nitrogen.
-
Fix: Ensure pH is > 9.0 (Ammonium Bicarbonate) or < 3.0 (TFA). Do not run at neutral pH.
-
-
Issue: Low Cyclization Yield.
-
Cause: Presence of the cis-isomer or moisture in the reaction. The cis-isomer requires higher energy to cyclize, often leading to elimination (alkene formation) instead.
-
-
Storage: The chloromethyl group is reactive. Store at -20°C under Argon. Spontaneous quaternization (intermolecular reaction) can occur in concentrated solutions at room temperature.
References
-
Synthesis of Azabicyclo[2.2.1]heptanes: Title: Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions.[1] Source: Sygnature Discovery / J. Org. Chem. URL:[Link] (Proxy link based on search context)
-
Impurity Characterization in Piperidines: Title: Evaluating Impurities in Drugs (Part I of III) - Reactive Intermediates. Source: Pharmaceutical Technology.[2][] URL:[Link]
-
Stereochemical Determination: Title: Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Source: Arkivoc.[4] URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Benzyl-3-(chloromethyl)piperidin-4-ol
For Immediate Implementation by Laboratory Professionals
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzyl-3-(chloromethyl)piperidin-4-ol, a halogenated piperidine derivative. The procedures outlined herein are designed to mitigate risks to personnel and the environment, ensuring compliance with safety regulations.
Due to the specific nature of this compound, which combines a piperidine ring with a chlorinated methyl group, it must be treated as a hazardous waste. The disposal protocol is predicated on the principles of waste segregation, secure containment, and professional disposal, reflecting best practices for handling halogenated organic compounds.[1][2]
Core Principles of Chemical Waste Management
The disposal of 1-Benzyl-3-(chloromethyl)piperidin-4-ol is governed by the imperative to prevent its release into the environment and to ensure the safety of all laboratory personnel. As a chlorinated hydrocarbon, this compound falls under specific waste management categories that prohibit disposal via standard laboratory drains.[1][3] The structural alerts from the piperidine moiety and the chloromethyl group necessitate its classification as a hazardous substance requiring specialized disposal.
Hazard Assessment and Risk Mitigation
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. The required PPE includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and accidental contact with the eyes.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[4] |
All handling of 1-Benzyl-3-(chloromethyl)piperidin-4-ol and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The primary and most secure method for the disposal of 1-Benzyl-3-(chloromethyl)piperidin-4-ol is through a licensed hazardous waste management service. This ensures regulatory compliance and minimizes environmental impact.[7]
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste disposal.
-
Designated Waste Stream: 1-Benzyl-3-(chloromethyl)piperidin-4-ol waste must be collected in a designated container for "Halogenated Organic Waste." [1][5][8]
-
Avoid Commingling: Do not mix this waste with non-halogenated organic waste, as this increases disposal costs and complexity.[2][9] It is also crucial to keep it separate from acidic or alkaline waste streams to prevent potentially hazardous reactions.[2]
Step 2: Container Selection and Labeling
The integrity of the waste containment is paramount.
-
Container Specifications: Use a chemically compatible container with a secure, tight-fitting lid.[4][8] The container must be in good condition, free from leaks or cracks.
-
Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added.[8] The label must include:
Step 3: Secure Storage
Waste must be stored safely pending collection.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]
-
Segregation: Ensure the container is stored away from incompatible materials.[7]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[3][7]
-
Documentation: Maintain a detailed record of the waste generated and its disposal.
The disposal of halogenated organic compounds often involves high-temperature incineration.[10][11] This process is designed to break down the compound into less harmful components, with subsequent scrubbing of the exhaust gases to prevent atmospheric pollution.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[4]
-
Don Appropriate PPE: Before addressing the spill, put on the required personal protective equipment as outlined in the table above.[4]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.
-
For liquid spills (if dissolved in a solvent), absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[4] Place the absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
Caption: Decision workflow for the safe disposal of 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
- Process for Disposal of Chlorin
- Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. (n.d.). Benchchem.
- Halogenated Solvents in Laboratories. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- 7.2 Organic Solvents. (n.d.). Environment, Health and Safety.
- Hazardous Waste Segreg
- Safety D
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Safety Data Sheet. (2025, August 18). Cayman Chemical.
- Safety Data Sheet. (2023, August 21). Fisher Scientific.
- Safety Data Sheet. (2025, December 21). Fisher Scientific.
- Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. (n.d.). RAND.
- Safety D
- Process for the incineration of chlorinated organic materials. (n.d.).
- Safety Data Sheet. (2025, September 19). Thermo Fisher Scientific.
- Chemical Waste Management Guide. (n.d.). Auburn Research.
- Safety Data Sheet. (2025, March 24). Tokyo Chemical Industry.
Sources
- 1. hscprep.com.au [hscprep.com.au]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. vumc.org [vumc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
